Fmoc-Phe(4-Cl)-OH
Descripción
The exact mass of the compound Fmoc-4-chloro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPNKLNINBUUOM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370322 | |
| Record name | (s)-n-fmoc-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175453-08-4 | |
| Record name | (s)-n-fmoc-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals
Fmoc-Phe(4-Cl)-OH, or N-α-Fmoc-4-chloro-L-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of peptides with unique biological activities. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and professionals in drug development. The incorporation of a chlorine atom onto the phenyl ring of phenylalanine offers a strategic modification to probe and modulate peptide-protein interactions, enhance biological stability, and develop novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a white to off-white powder.[1] Its key identifiers and physical properties are summarized in the table below, providing a foundational understanding of this compound for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 175453-08-4 | [2] |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [2] |
| Molecular Weight | 421.87 g/mol | [2] |
| Melting Point | 138 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in many organic solvents such as dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide. | [3] |
Synthesis of this compound
General Experimental Protocol for Fmoc-Protection of 4-chloro-L-phenylalanine:
-
Dissolution: 4-chloro-L-phenylalanine is dissolved in an aqueous solution of a weak base, such as 10% sodium carbonate or sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. A co-solvent like 1,4-dioxane may be used to aid solubility.
-
Addition of Fmoc Reagent: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane is added dropwise to the amino acid solution at a reduced temperature (e.g., 0°C) with vigorous stirring.
-
Reaction: The reaction mixture is stirred for several hours, often allowing it to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically diluted with water and washed with a non-polar organic solvent, like diethyl ether, to remove unreacted Fmoc reagent and byproducts.
-
Acidification and Isolation: The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2. This protonates the carboxylic acid, causing the Fmoc-protected amino acid to precipitate out of the solution.
-
Purification: The precipitated product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This methodology allows for the stepwise assembly of a peptide chain on a solid support (resin).
Standard SPPS Cycle using this compound:
A typical SPPS cycle involves a series of deprotection, washing, coupling, and washing steps.
| Step | Reagents and Solvents | Purpose |
| 1. Resin Swelling | N,N-Dimethylformamide (DMF) | To allow the resin to expand, making the reactive sites accessible. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction. |
| 3. Washing | DMF, Dichloromethane (DCM) | To remove excess piperidine and the Fmoc-adduct. |
| 4. Amino Acid Coupling | This compound, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF | To activate the carboxylic acid of this compound and facilitate the formation of a peptide bond with the free amine on the resin. |
| 5. Washing | DMF, DCM | To remove excess reagents and byproducts from the coupling reaction. |
This cycle is repeated for each amino acid in the desired peptide sequence.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Biological Significance of Peptides Containing 4-Chlorophenylalanine
The incorporation of 4-chlorophenylalanine into peptides can significantly influence their biological activity. The chlorine atom can alter the peptide's conformation, hydrophobicity, and electronic properties, which in turn can affect its binding affinity to receptors and enzymes, as well as its metabolic stability.
A notable application of 4-chlorophenylalanine is in the study of the serotonergic system. p-Chlorophenylalanine (p-Cl-Phe) is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[5] By incorporating 4-chlorophenylalanine into peptides that target components of the serotonergic system, researchers can develop potent and specific pharmacological tools.
Caption: The inhibitory effect of p-chlorophenylalanine on the serotonin synthesis pathway.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following table summarizes key safety information. It is recommended to consult the full Safety Data Sheet (SDS) before use.
| Hazard Category | Information |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) or type P1 (EN143) respirator filter.[1] |
| Hazard Codes | Xi: Irritant.[1] |
| Safety Phrases | S24/25: Avoid contact with skin and eyes.[1] |
| Storage Class | 13 - Non Combustible Solids.[2] |
| WGK (Water Hazard Class) Germany | 3.[2] |
Conclusion
This compound is a valuable tool for peptide chemists and drug discovery scientists. Its unique properties allow for the creation of peptides with modified characteristics, offering opportunities to enhance therapeutic potential and to probe biological systems with greater precision. A thorough understanding of its chemical properties, synthesis, and application in SPPS, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
Unveiling the Chemical Landscape of Fmoc-Phe(4-Cl)-OH: A Technical Guide for Advanced Research
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemical properties, structure, and utility of N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH). This document provides an in-depth analysis of the compound's characteristics, standardized experimental protocols for its application in solid-phase peptide synthesis (SPPS), and an exploration of the biological significance of incorporating 4-chlorophenylalanine into peptide structures.
Core Chemical and Physical Properties
This compound is a synthetically modified amino acid derivative that serves as a crucial building block in the assembly of peptides and peptidomimetics. The presence of a chlorine atom on the phenyl ring of phenylalanine introduces unique steric and electronic properties, which can significantly influence the conformation, stability, and biological activity of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [1] |
| Molecular Weight | 421.87 g/mol | [1] |
| CAS Number | 175453-08-4 | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | ≥150°C | [2] |
| Solubility | Clearly soluble in N,N-dimethylformamide (DMF) (1 mmol in 2 mL) | [2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Optical Rotation | -30° ± 3° (c=1, DMF) | [2] |
Structural Representation
The chemical structure of this compound is fundamental to understanding its reactivity and incorporation into peptide chains. The standard representations are provided below.
| Identifier | String |
| SMILES | O=C(O)--INVALID-LINK--NC(=O)OCC2c3ccccc3-c4ccccc24 |
| InChI | 1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
Spectroscopic Data
While detailed peak assignments for this compound are not extensively published, the expected spectroscopic characteristics can be inferred from the known spectra of similar compounds, such as Fmoc-Phe-OH.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl and chlorophenyl groups, as well as the α- and β-protons of the amino acid backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the molecule.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H, C=O (carbonyl), and C-Cl bonds, as well as aromatic C-H stretching and bending vibrations. An ATR-IR spectrum for the parent compound, Fmoc-Phe-OH, is available for comparison.[3]
Experimental Protocols
The following section provides detailed methodologies for the key experimental procedures involving this compound, from its incorporation into a peptide chain to the final cleavage and deprotection.
Solid-Phase Peptide Synthesis (SPPS) - Amino Acid Coupling
This protocol outlines the manual coupling of this compound onto a solid support resin (e.g., Rink Amide resin) that has a free amino group.[4][5]
Workflow for Amino Acid Coupling
References
Synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine (Fmoc-4-chloro-L-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. This document outlines the chemical properties, a detailed experimental protocol for its preparation, and relevant safety information. The inclusion of the 4-chloro substituent on the phenyl ring can influence the electronic properties, hydrophobicity, and biological activity of peptides, making this derivative a valuable tool for medicinal chemists.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, favored for its base-lability which allows for mild deprotection conditions, orthogonal to acid-labile side-chain protecting groups. Fmoc-4-chloro-L-phenylalanine is a non-natural amino acid derivative that, when incorporated into peptides, can confer unique properties. The chlorine atom can alter the conformation and binding affinity of peptides to their biological targets and can serve as a handle for further chemical modification.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-4-chloro-L-phenylalanine is presented in Table 1. This data is essential for reaction planning, characterization, and quality control.
Table 1: Physicochemical Data of Fmoc-4-chloro-L-phenylalanine
| Property | Value |
| CAS Number | 175453-08-4 |
| Molecular Formula | C₂₄H₂₀ClNO₄ |
| Molecular Weight | 421.87 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 138 - 200 °C (Note: Reported ranges vary) |
| Optical Rotation | [α]²⁰/D -31° ± 3° (c=1 in DMF) |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and CH₂Cl₂ |
Synthesis of Fmoc-4-chloro-L-phenylalanine
The synthesis of Fmoc-4-chloro-L-phenylalanine is typically achieved through the reaction of 4-chloro-L-phenylalanine with an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. This method, a variation of the Schotten-Baumann reaction, is widely used for the N-protection of amino acids.
Reaction Scheme
Caption: General reaction for the Fmoc protection of 4-chloro-L-phenylalanine.
Experimental Protocol
This protocol is a representative procedure based on established methods for the Fmoc protection of amino acids.
Materials:
-
4-chloro-L-phenylalanine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve 4-chloro-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the amino acid is completely dissolved.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the amino acid solution over a period of 30-60 minutes while stirring vigorously.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight (12-18 hours).
-
Work-up and a.cidification: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. A white precipitate of the product should form.
-
Isolation and a.nd Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine.
-
Drying: Dry the purified product under vacuum.
Expected Yield and Characterization
While a specific yield for this exact reaction is not widely published, typical yields for Fmoc-protection of amino acids range from 80-95%. The final product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Optical Rotation: To confirm the stereochemical integrity.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of Fmoc-4-chloro-L-phenylalanine.
Safety and Handling
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed hazard information and handling procedures.
Conclusion
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine is a straightforward and high-yielding process that utilizes standard methodologies in peptide chemistry. This valuable building block enables the exploration of structure-activity relationships in peptide-based drug discovery by allowing for the introduction of a chlorinated phenylalanine residue. The protocol and data provided in this guide serve as a valuable resource for researchers in the field.
A Comprehensive Technical Guide to Fmoc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals
Introduction
Fmoc-Phe(4-Cl)-OH, with the CAS number 175453-08-4, is a chemically modified amino acid derivative that serves as a fundamental building block in the field of peptide chemistry. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a thorough overview of its properties, applications, and the underlying scientific principles of its use. The strategic incorporation of 4-chlorophenylalanine into peptide sequences allows for the fine-tuning of their biological activity, stability, and receptor interaction, making it a valuable tool in the design of novel therapeutics and research probes.
Physicochemical and Safety Data
Accurate characterization of this compound is paramount for its effective application. The following tables summarize its key physicochemical properties and safety information, compiled from various chemical suppliers and databases.[1][2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 175453-08-4 |
| Molecular Formula | C₂₄H₂₀ClNO₄ |
| Molecular Weight | 421.87 g/mol [4] |
| Appearance | White to off-white powder[2][4] |
| Purity | ≥98% (HPLC)[2][4] |
| Melting Point | ≥150°C[4] |
| Optical Rotation | -30° ± 3° (c=1, DMF)[4] |
| Solubility | Soluble in DMF (1 mmol in 2 mL) and other organic solvents like methylene chloride and dimethyl sulfoxide.[4][5] |
Table 2: Safety and Storage Information for this compound
| Category | Information |
| Storage Temperature | 2-8°C[1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) respirator[1] |
| Hazard Codes | Xi (Irritant)[1] |
| Safety Phrases | S24/25 (Avoid contact with skin and eyes)[1] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The Fmoc protecting group on the α-amino group allows for its temporary masking during the coupling of the carboxylic acid group to the free amine of the growing peptide chain, which is anchored to a solid resin support.
The workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a peptide sequence involves a cyclical process of deprotection and coupling.
References
The Strategic Incorporation of Halogenated Phenylalanine in Peptide Drug Design: A Technical Guide
Introduction: The modification of peptides with non-canonical amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological profiles. Among these modifications, the introduction of halogenated phenylalanine residues (X-Phe) has emerged as a powerful strategy to enhance peptide stability, modulate receptor affinity, and improve overall therapeutic potential. The unique physicochemical properties of halogens—ranging from the highly electronegative fluorine to the large, polarizable iodine—offer a versatile toolkit for peptide chemists. This technical guide provides an in-depth review of the synthesis, properties, and applications of halogenated phenylalanine-containing peptides, supported by quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.
Physicochemical and Biological Impact of Phenylalanine Halogenation
The introduction of halogens onto the phenyl ring of phenylalanine profoundly alters its electronic and steric properties, which in turn influences the peptide's structure, function, and metabolic fate.[1][2] This modification is a key tool for rationally designing peptides with improved drug-like characteristics.[3][4]
Key Physicochemical Effects:
-
Hydrophobicity (Lipophilicity): Halogenation generally increases the hydrophobicity of the phenylalanine side chain. This effect is correlated with the size and polarizability of the halogen atom, following the general trend I > Br > Cl > F.[5][6] Increased lipophilicity can enhance membrane permeability and cell penetration but must be carefully balanced to avoid issues with solubility.[7]
-
Electronic Properties and pKa: The high electronegativity of halogens, particularly fluorine, can modulate the acidity (pKa) and basicity of the amino acid and influence non-covalent interactions like cation-π and π-π stacking.[8][9] The electron-withdrawing nature of the halogen atom can alter the electrostatic potential of the aromatic ring.[5]
-
Conformation and Halogen Bonding: Halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen.[10][11] This interaction is directional and can be exploited to stabilize specific peptide conformations, such as β-hairpins, with a strength comparable to hydrogen bonds.[10][12]
Key Biological Effects:
-
Enhanced Proteolytic Stability: Incorporating halogenated phenylalanine, especially fluorinated variants, can significantly increase a peptide's resistance to enzymatic degradation.[1] The steric and electronic hindrance can disrupt the recognition and cleavage by proteases like chymotrypsin, which typically target aromatic residues.[13]
-
Modulated Binding Affinity: Changes in hydrophobicity, conformation, and electronic interactions directly impact how a peptide binds to its biological target.[12] Halogenation can either increase or decrease binding affinity (Kd) or inhibitory concentration (IC50), depending on the specific interactions within the receptor's binding pocket.[9][14]
-
Altered Biological Activity: By influencing stability and affinity, halogenation serves as a critical tool for tuning the overall biological activity of peptides, from antimicrobial agents to receptor antagonists.[2][15]
Quantitative Data on Halogenated Phenylalanine Peptides
Summarizing quantitative data allows for direct comparison of the effects of different halogen substitutions. The following tables compile data from literature on hydrophobicity and proteolytic stability.
Table 1: Physicochemical Properties of Halogenated Phenylalanine Derivatives
This table presents hydrophobicity data for various halogenated phenylalanine derivatives incorporated into the amyloidogenic peptide NFGAIL. Hydrophobicity is represented by both the experimentally determined Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time (tR) and the calculated M log P value. A longer retention time indicates greater hydrophobicity.
| Amino Acid Derivative | Halogenation Pattern | RP-HPLC Retention Time (tR, min)[5] | M log P (Calculated)[5] | van der Waals Volume (ų)[5] |
| Phe | None | 14.38 | -1.339 | 135.5 |
| [4F]Phe | Mono-fluoro (para) | 15.44 | -1.026 | 139.7 |
| [3,5F₂]Phe | Di-fluoro (meta) | 16.15 | -0.713 | 143.9 |
| [2,3,5,6F₄]Phe | Tetra-fluoro | 15.81 | -0.293 | 152.3 |
| [F₅]Phe | Penta-fluoro | 18.57 | 0.435 | 156.5 |
| [F₄, 4I]Phe | Tetra-fluoro, Mono-iodo | 19.99 | 0.846 | 171.7 |
Table 2: Effect of Fluorination on Proteolytic Stability of a Model Peptide
This table shows the enhanced stability of a model peptide against the protease α-chymotrypsin when native phenylalanine is replaced with 2-fluorophenylalanine.
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining[13] |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~5% |
| Ac-Ala-Ala-Pro-Phe(2-F) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >80% |
Experimental Protocols
Detailed and reproducible protocols are essential for research and development. The following sections provide methodologies for the synthesis and evaluation of peptides containing halogenated phenylalanine.
Protocol for Fmoc-SPPS of a Halogenated Phenylalanine-Containing Peptide
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a generic peptide using Fmoc/tBu chemistry, the most common method for peptide production.[2][16]
Materials:
-
Resin: Rink Amide or Wang resin (pre-loaded or for manual loading).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Amino Acids: Fmoc-protected amino acids, including the desired Fmoc-X-Phe-OH derivative. Side chains are protected with acid-labile groups (e.g., tBu, Boc, Trt).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. If starting with a non-preloaded resin, perform the initial loading of the C-terminal amino acid according to standard protocols.[16]
-
Fmoc Deprotection:
-
Drain the DMF. Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, drain, and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[10]
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid (e.g., Fmoc-X-Phe-OH, 3 equivalents relative to resin loading) by dissolving it with the coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in a minimal amount of DMF.[10]
-
Allow the mixture to stand for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitor coupling completion using a qualitative ninhydrin test. If the test is positive (blue beads), indicating incomplete reaction, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[17]
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter to separate the resin and collect the TFA filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative RP-HPLC.
-
Confirm the identity and purity by analytical HPLC and mass spectrometry.
-
Protocol for In Vitro Proteolytic Stability Assay
This protocol uses RP-HPLC to quantify the degradation of a peptide over time when exposed to a protease or serum.[17][18]
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or buffer).
-
Enzyme: Protease solution (e.g., α-chymotrypsin at 1 µg/mL) or serum (e.g., human or mouse serum).
-
Incubation Buffer: Phosphate-buffered saline (PBS) or Tris buffer at physiological pH (7.4).
-
Quenching Solution: 10% TFA or Acetonitrile (ACN) with 0.1% TFA.
-
RP-HPLC system with a C18 column.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the incubation buffer to a final concentration (e.g., 100 µM). Pre-warm the solution to 37°C.
-
Initiate Reaction: Add the enzyme solution or serum to the peptide solution to start the degradation reaction. The final enzyme/serum concentration should be optimized based on the peptide's expected stability.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic activity.
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC. Use a gradient of water/ACN (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the area at t=0.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the peptide's half-life (t1/2) by fitting the data to a first-order decay curve.
-
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a halogenated peptide to its comprehensive evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. polarispeptides.com [polarispeptides.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent antitumor effects of cell-penetrating peptides targeting STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc Protecting Group Chemistry and Mechanism
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This technical guide provides a comprehensive overview of the chemistry, mechanisms, and practical applications of the Fmoc group in peptide synthesis.
The Chemistry of the Fmoc Group
The Fmoc group is a carbamate-based protecting group introduced by Carpino and Han in 1972.[4] It is prized for its stability towards acids and hydrolysis, while being readily cleaved by mild bases, most commonly secondary amines like piperidine.[5] This orthogonality is crucial in SPPS, as it allows for the selective deprotection of the N-terminal α-amino group without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the resin.[3][5]
A key feature of the Fmoc group is the fluorenyl moiety, which possesses a strong UV absorbance. This property is exploited for the real-time monitoring of the deprotection step during SPPS.[1][6]
Mechanism of Fmoc Protection
The Fmoc group is typically introduced to the α-amino group of an amino acid through a reaction with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[7] A secondary amine, typically piperidine, acts as a base to abstract the acidic proton at the C9 position of the fluorenyl ring.[1][5] This deprotonation is the rate-determining step and leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide chain after decarboxylation.[3][8] The highly reactive DBF is then trapped by a second molecule of piperidine to form a stable adduct, which drives the reaction to completion.[3][5]
Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most common approach in modern SPPS.[1] The synthesis involves a cyclical process of deprotection, washing, coupling, and washing.
Quantitative Data
Kinetics of Fmoc Deprotection
The rate of Fmoc deprotection is influenced by the base, its concentration, and the solvent. Piperidine is the most common base used, typically at a concentration of 20% in N,N-dimethylformamide (DMF).[5]
| Base/Reagent | Concentration (% v/v in DMF) | Time for >99% Deprotection (Fmoc-Val-OH) | Reference(s) |
| Piperidine | 1% | > 5 minutes | [9] |
| Piperidine | 2% | ~ 5 minutes | [9] |
| Piperidine | 5% | < 3 minutes | [9][10] |
| Piperidine | 20% | < 3 minutes | [9][10] |
| 4-Methylpiperidine | 20% | Similar to 20% Piperidine | [11] |
| Piperazine | 5% | ~ 11 minutes | [8] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (+ 5% Piperazine) | Faster than 20% Piperidine | [8] |
Common Side Reactions in Fmoc-SPPS
Several side reactions can occur during Fmoc-based SPPS, potentially impacting the yield and purity of the final peptide.
| Side Reaction | Sequence Predisposition | Conditions Favoring the Reaction | Extent of Side Reaction | Reference(s) |
| Aspartimide Formation | -Asp-Gly-, -Asp-Asn-, -Asp-Ser-, -Asp-Cys- | Prolonged exposure to piperidine | Can be significant, up to 44% in sensitive sequences.[12] | [6][12][13] |
| Diketopiperazine (DKP) Formation | Proline or Glycine at the C-terminus (second or third residue) | Base-catalyzed intramolecular cyclization | Can lead to significant yield loss, up to 50% in some cases.[14] | [2][14][15][16] |
| Racemization | Cysteine, Histidine, Serine | High temperatures, prolonged activation times, strong bases | Typically <0.4% per cycle, but can be higher for sensitive residues.[17] | [17][18][19][20] |
Experimental Protocols
Protocol 1: Fmoc Protection of an Amino Acid (Solution-Phase)
This protocol describes a general procedure for the Fmoc protection of an amino acid using Fmoc-OSu.
Materials:
-
Amino acid (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Fmoc-OSu (1.05 eq)
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve Fmoc-OSu in 1,4-dioxane and add it dropwise to the amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.
-
Purify the product by recrystallization or column chromatography.[21]
Protocol 2: Solid-Phase Fmoc Deprotection
This is a standard protocol for removing the Fmoc group from a peptide-resin in an SPPS workflow.[5][22]
Materials:
-
Fmoc-peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
DMF (peptide synthesis grade)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-20 minutes. A common procedure is a 2-minute treatment followed by draining and a second 5-10 minute treatment.[22][23]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.[24]
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[4]
Materials:
-
Effluent from the Fmoc deprotection step
-
DMF (for dilution)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect the filtrate from the deprotection step.
-
Dilute a known volume of the filtrate with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at approximately 301 nm, using DMF as a blank.[4][25]
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.[25]
Protocol 4: Cleavage of a Peptide from Wang Resin
This protocol describes the final step of SPPS, where the completed peptide is cleaved from the solid support and side-chain protecting groups are removed.[3][26]
Materials:
-
Peptide-bound Wang resin (dried)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel
-
Centrifuge
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the cleavage solution containing the peptide into a collection tube.
-
Wash the resin with fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide synthesis. Its unique chemical properties, particularly its base lability, provide a mild and orthogonal protection strategy that has enabled the routine synthesis of complex and sensitive peptides.[1] A thorough understanding of the chemistry and mechanisms of the Fmoc group, as well as potential side reactions, is crucial for researchers to optimize synthesis protocols and obtain high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 25. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 26. peptide.com [peptide.com]
Spectroscopic Analysis of Fmoc-Phe(4-Cl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of a halogenated phenylalanine residue can significantly influence the conformation, biological activity, and metabolic stability of peptides. Accurate spectroscopic characterization of this raw material is paramount to ensure its identity and purity, which are critical for the successful synthesis of high-quality peptides for research and pharmaceutical applications. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Chemical Properties
| Property | Value |
| IUPAC Name | (2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Molecular Formula | C₂₄H₂₀ClNO₄ |
| Molecular Weight | 421.87 g/mol |
| CAS Number | 175453-08-4 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei in this compound, based on data for Fmoc-Phe-OH and the anticipated effects of the 4-chloro substituent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |
| ~7.77 | d | 2H | Fmoc H4, H5 | Aromatic protons of the fluorenyl group. |
| ~7.59 | d | 2H | Fmoc H1, H8 | Aromatic protons of the fluorenyl group. |
| ~7.40 | t | 2H | Fmoc H3, H6 | Aromatic protons of the fluorenyl group. |
| ~7.31 | t | 2H | Fmoc H2, H7 | Aromatic protons of the fluorenyl group. |
| ~7.28 | d | 2H | Phe H2', H6' | Aromatic protons of the 4-chlorophenyl ring. Expected to be slightly downfield compared to unsubstituted Phe. |
| ~7.10 | d | 2H | Phe H3', H5' | Aromatic protons of the 4-chlorophenyl ring. Expected to be slightly downfield compared to unsubstituted Phe. |
| ~5.20 | d | 1H | NH | Amide proton. |
| ~4.70 | q | 1H | α-CH | Alpha-proton of the amino acid. |
| ~4.40 | d | 2H | Fmoc CH₂ | Methylene protons of the Fmoc group. |
| ~4.22 | t | 1H | Fmoc H9 | Methine proton of the fluorenyl group. |
| ~3.20 | m | 2H | β-CH₂ | Beta-protons of the amino acid. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~175.0 | C=O (acid) | Carboxylic acid carbon. |
| ~156.0 | C=O (urethane) | Urethane carbonyl carbon of the Fmoc group. |
| ~143.8 | Fmoc C4a, C4b | Quaternary carbons of the fluorenyl group. |
| ~141.3 | Fmoc C8a, C9a | Quaternary carbons of the fluorenyl group. |
| ~135.5 | Phe C1' | Quaternary carbon of the 4-chlorophenyl ring. |
| ~133.0 | Phe C4' | Carbon bearing the chlorine atom. |
| ~130.5 | Phe C2', C6' | Aromatic carbons of the 4-chlorophenyl ring. |
| ~129.0 | Phe C3', C5' | Aromatic carbons of the 4-chlorophenyl ring. |
| ~127.7 | Fmoc C2, C7 | Aromatic carbons of the fluorenyl group. |
| ~127.1 | Fmoc C3, C6 | Aromatic carbons of the fluorenyl group. |
| ~125.0 | Fmoc C1, C8 | Aromatic carbons of the fluorenyl group. |
| ~120.0 | Fmoc C4, C5 | Aromatic carbons of the fluorenyl group. |
| ~67.5 | Fmoc CH₂ | Methylene carbon of the Fmoc group. |
| ~54.0 | α-C | Alpha-carbon of the amino acid. |
| ~47.0 | Fmoc C9 | Methine carbon of the fluorenyl group. |
| ~38.0 | β-C | Beta-carbon of the amino acid. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.
Table 3: Predicted IR Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (carboxylic acid and urethane) |
| ~1530 | Strong | N-H bend and C-N stretch (amide II) |
| ~1450, ~1480 | Medium | Aromatic C=C stretch |
| ~1230 | Medium | C-O stretch |
| ~1100 | Medium | C-Cl stretch |
| ~740, ~760 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocols
The following are general methodologies for acquiring NMR and IR spectra of Fmoc-protected amino acids.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR and IR spectroscopic data for this compound, along with standardized experimental protocols for data acquisition. While the presented data is predictive, it serves as a valuable reference for researchers and quality control professionals in verifying the identity and purity of this important peptide synthesis reagent. It is always recommended to acquire experimental data on the specific batch of material being used and compare it with reference spectra or the predicted data provided herein for confident structural confirmation.
Unnatural Amino Acids in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in drug discovery and development. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides, overcoming their inherent limitations such as poor stability and low bioavailability. This guide provides an in-depth overview of the key features of UAAs, their impact on peptide characteristics, and the methodologies for their integration. Quantitative data on the effects of UAA incorporation are presented, alongside detailed experimental protocols and visual workflows to facilitate practical application in a research and development setting.
Core Features and Advantages of Unnatural Amino Acids
Unnatural amino acids are non-proteinogenic amino acids that can be synthetically produced or found in nature but are not genetically encoded.[1] Their integration into peptide sequences offers a range of advantages stemming from their vast structural diversity.[2][]
Key Features:
-
Structural Diversity : UAAs encompass a wide array of structures, including D-amino acids, N-methylated amino acids, β-amino acids, and those with modified side chains or backbones.[4][5] This diversity allows for fine-tuning of peptide properties.
-
Enhanced Proteolytic Stability : A primary advantage of incorporating UAAs is the increased resistance to enzymatic degradation.[2] Natural peptides are often rapidly cleaved by proteases, limiting their therapeutic potential. The unique structures of UAAs are not recognized by many proteases, thereby extending the peptide's half-life in biological systems.[]
-
Improved Pharmacokinetic Profile : By enhancing stability and modifying properties like lipophilicity and charge, UAAs can significantly improve the overall pharmacokinetic profile of a peptide, including its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]
-
Conformational Constraint : Certain UAAs can be used to induce or stabilize specific secondary structures, such as helices and turns.[4] This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased binding affinity and selectivity for its target.[8]
-
Increased Binding Affinity and Selectivity : The introduction of novel functional groups and conformational constraints through UAAs can lead to more potent and selective interactions with biological targets.[2]
-
Bio-orthogonality : Some UAAs possess chemically unique functional groups that can be used for specific labeling, imaging, or conjugation, for instance, in the development of antibody-drug conjugates (ADCs).[9][10]
Quantitative Impact of Unnatural Amino Acid Incorporation
The inclusion of UAAs can lead to quantifiable improvements in a peptide's therapeutic properties. The following tables summarize key data from various studies, highlighting the impact of specific UAA modifications.
Table 1: Effect of Unnatural Amino Acids on Antimicrobial Activity (MIC Values)
Minimal Inhibitory Concentration (MIC) is a key measure of an antimicrobial peptide's (AMP) potency. Lower MIC values indicate higher efficacy.
| Peptide | Modification | Target Organism(s) | MIC (μg/mL) - Original | MIC (μg/mL) - Modified | Fold Change | Reference |
| AMP Analog | D-amino acid substitution | Gram-positive & Gram-negative bacteria | Varies | 0.5-2x original | - | [11] |
| E2-35 | Val → Norvaline (Nva), Trp → Tic | Gram-negative bacteria | Lower than modified | Higher than original | - | [12] |
| E2-35 | Val → Norvaline (Nva), Trp → Tic | Gram-positive bacteria | Similar to modified | Similar to original | - | [12] |
| Antimicrobial Peptide | Incorporation of novel bulky, positively charged UAA | Serum protease | - | >3x increase in resistance | N/A | [2] |
Note: Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Data is compiled from multiple sources and specific conditions may vary.
Table 2: Influence of N-Methylation on Receptor Binding and Cell Permeability
N-methylation is a common UAA modification used to enhance proteolytic stability and cell permeability.
| Peptide Class | Target/Assay | Modification | IC50/EC50/Ki (nM) - Unmodified | IC50/EC50/Ki (nM) - Modified | Fold Change in Affinity | Reference |
| Somatostatin Analog | hSSTR2 | N-Me-Phe | 0.8 | 0.1 | 8-fold increase | [10] |
| Somatostatin Analog | hSSTR5 | N-Me-Phe | 1.2 | 0.9 | 1.3-fold increase | [10] |
| Melanocortin Analog | hMC4R | N-Me-Arg | 0.8 | 2.5 | 3.1-fold decrease | [10] |
| Peptide Class | Assay | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) - Unmodified | Apparent Permeability (Papp, 10⁻⁶ cm/s) - Modified | Fold Increase in Permeability | Reference |
| Linear Peptide C | PAMPA | Single N-methylation | 0.5 | 2.1 | 4.2 | [10] |
| Linear Peptide C | PAMPA | Double N-methylation | 0.5 | 4.8 | 9.6 | [10] |
| Linear Peptide C | Caco-2 | Single N-methylation | 0.2 | 1.5 | 7.5 | [10] |
| Linear Peptide C | Caco-2 | Double N-methylation | 0.2 | 3.9 | 19.5 | [10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) for UAA Incorporation
SPPS is the most common method for chemically synthesizing peptides, including those containing UAAs.[13][14] The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[15]
Materials:
-
Solid support resin (e.g., Rink Amide, Wang resin)[10]
-
Fmoc-protected natural and unnatural amino acids[16]
-
Base (e.g., DIEA, N-methylmorpholine)[16]
-
Solvents (DMF, DCM)[17]
-
Deprotection agent: 20% piperidine in DMF[16]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[10]
-
Washing solvents (e.g., DCM, DMF, MeOH)[17]
Protocol for a Manual SPPS Cycle:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for 20-30 minutes.[17]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.[16][17]
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (natural or unnatural, 3-4 equivalents) and a coupling reagent (e.g., HATU, 3-4 equivalents) in DMF. Add a base (e.g., DIEA, 6-8 equivalents) to activate the carboxylic acid group.[18]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow for the coupling reaction to proceed. For sterically hindered UAAs like N-methylated amino acids, longer coupling times or double coupling may be necessary.[18][19]
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[17]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[10]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
Materials:
-
Peptide stock solution (with and without UAA)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Quenching solution (e.g., 10% trifluoroacetic acid, TFA)
-
RP-HPLC system
-
Mass spectrometer (optional, for fragment identification)
Protocol:
-
Prepare Reactions: In separate microcentrifuge tubes, mix the peptide stock solution with the protease solution in the reaction buffer. Include a control reaction without the protease.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC. The peak corresponding to the intact peptide will decrease over time in the presence of the protease.
-
Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding HPLC peak.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. From this plot, the half-life (t₁/₂) of the peptide can be determined. Compare the half-lives of the peptides with and without the UAA to assess the improvement in proteolytic stability.[20][21]
Visualizing Key Workflows and Pathways
Generalized Workflow for SPPS with UAA Incorporation
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key steps involved in incorporating both natural and unnatural amino acids.
Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle for incorporating natural and unnatural amino acids.
Experimental Workflow for Proteolytic Stability Assessment
This diagram outlines the key steps in determining the stability of a UAA-containing peptide in the presence of proteases.
Caption: A workflow diagram for assessing the proteolytic stability of peptides.
Signaling Pathway Modulation by a UAA-Containing Peptide Drug
This hypothetical diagram illustrates how a UAA-modified peptide antagonist could inhibit a G-protein coupled receptor (GPCR) signaling pathway, a common target for peptide therapeutics. The UAA modification enhances stability and binding affinity.
Caption: Inhibition of a GPCR signaling pathway by a UAA-modified peptide antagonist.
Conclusion
The strategic incorporation of unnatural amino acids is a powerful and versatile tool in modern peptide synthesis and drug discovery. By providing enhanced stability, improved pharmacokinetic properties, and the ability to constrain conformation, UAAs enable the development of peptide therapeutics with superior efficacy and drug-like characteristics. The methodologies and data presented in this guide offer a foundational understanding for researchers and developers to leverage the full potential of UAAs in their peptide-based projects, ultimately accelerating the discovery of novel and effective therapies.
References
- 1. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 16. biomatik.com [biomatik.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. peptide.com [peptide.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fmoc-Phe(4-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective utilization of Fmoc-Phe(4-Cl)-OH in solid-phase peptide synthesis (SPPS). The incorporation of the non-canonical amino acid 4-chlorophenylalanine can significantly modulate the physicochemical and biological properties of peptides, offering a valuable tool for peptide-based drug design and research.
Introduction to this compound
This compound, or N-α-Fmoc-4-chloro-L-phenylalanine, is a derivative of the amino acid phenylalanine used in Fmoc-based solid-phase peptide synthesis.[1] The presence of a chlorine atom on the phenyl ring introduces unique properties to the resulting peptide. This modification can enhance resistance to enzymatic degradation, increase hydrophobicity, and influence peptide conformation and binding affinity.[2] These characteristics make it a valuable building block in the development of therapeutic peptides with improved in vivo half-life and cell permeability.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C24H20ClNO4 | [3] |
| Molecular Weight | 421.87 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | ~138 °C | [3] |
| Solubility | Soluble in DMF | [4][5] |
| Storage Conditions | 2-8°C | [3] |
Applications in Peptide Synthesis
The incorporation of 4-chlorophenylalanine into peptide sequences offers several strategic advantages in research and drug development.
| Application Area | Effects and Advantages | Reference |
| Drug Development | A key building block for synthesizing bioactive peptides for therapeutic use. | [1] |
| Enhanced Stability | Increases resistance to enzymatic degradation, leading to a longer in vivo half-life. | [2] |
| Modulated Bioactivity | Can alter binding affinity to target receptors or enzymes. The incorporation of 4-chlorophenylalanine has been instrumental in studying the serotonergic system as it is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. | [2] |
| Improved Pharmacokinetics | The increased hydrophobicity can improve the passive diffusion of peptides across cellular membranes. | [2] |
| Conformational Control | Influences the peptide backbone's conformational preferences, potentially leading to more stable and active structures. | [2] |
| Bioconjugation | Can be used in bioconjugation techniques to attach peptides to other molecules. | [1] |
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual Fmoc/tBu solid-phase synthesis. Automated synthesizers can also be programmed based on these principles.
The overall workflow for solid-phase peptide synthesis is depicted below.
General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.[6]
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[2]
-
After swelling, drain the DMF from the reaction vessel.[7]
The Fmoc protecting group is base-labile and typically removed using a solution of piperidine in DMF.[8]
Mechanism of Fmoc deprotection using piperidine.
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[6]
-
Agitate the mixture for an initial 1-3 minutes, drain the solution, and then add a fresh 20% piperidine solution.[9]
-
Continue the agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[9]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
Table of Typical Fmoc Deprotection Conditions:
| Parameter | Condition | Expected Outcome | Notes | Reference |
| Reagent | 20% (v/v) Piperidine in DMF | >95% Deprotection | The most common and effective concentration for rapid deprotection. | [11] |
| 10% (v/v) Piperidine in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | [11] | |
| Reaction Time | 15-30 minutes | >95% | Typically sufficient for complete deprotection at room temperature. | [6] |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient. | [11] |
The coupling reaction involves the activation of the carboxylic acid group of this compound, followed by the formation of a peptide bond with the free amine on the resin-bound peptide chain.
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, HBTU, or HCTU at 2.9-3.0 equivalents) in DMF.[10]
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.[10]
-
Drain the DMF from the washed resin and immediately add the activated this compound solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[10]
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[10]
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[10]
Table of Common Coupling Reagents for Fmoc-Amino Acids:
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Reference |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | [9] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | [9] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | [9] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | [9] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >95 | Low | [2][9] |
Repeat the Fmoc deprotection (Section 4.3) and coupling (Section 4.4) steps for each subsequent amino acid in the peptide sequence.
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Wash the final peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[10]
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[10]
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[10]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash if necessary.
-
Dry the crude peptide pellet under vacuum.
The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[10] The identity and purity of the final peptide can be confirmed by analytical techniques such as mass spectrometry and analytical HPLC.[12][13]
Example Signaling Pathway: 5-HT1A Receptor
Peptides containing 4-chlorophenylalanine can be utilized to probe biological systems. For instance, given that p-Cl-Phe is an inhibitor of serotonin synthesis, peptides incorporating this residue could be designed to interact with serotonergic pathways, such as the 5-HT1A receptor signaling cascade.[2]
Simplified 5-HT1A receptor signaling pathway.
Conclusion
This compound is a versatile building block for solid-phase peptide synthesis, enabling the creation of peptides with enhanced stability, modulated activity, and improved pharmacokinetic profiles. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate this non-canonical amino acid into their peptide synthesis workflows, facilitating the development of novel peptide-based therapeutics and research tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS#:175453-08-4 | Chemsrc [chemsrc.com]
- 4. Fmoc-L-Phe(4-Cl)-OH | Matrix Innovation [matrix-innovation.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Standard Coupling of Fmoc-Phe(4-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the standard coupling protocols for N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The inclusion of a chloro-substituted phenylalanine can introduce unique structural and electronic properties to peptides, potentially enhancing their biological activity, stability, and conformational properties. This document outlines recommended coupling reagents, detailed experimental protocols, and troubleshooting strategies to ensure the successful incorporation of this non-canonical amino acid into peptide sequences.
Introduction
This compound is a derivative of phenylalanine containing a chlorine atom at the para-position of the phenyl ring. While standard SPPS protocols are generally applicable, the electron-withdrawing nature and steric bulk of the chloro-substituent can present challenges, potentially leading to lower coupling efficiencies and an increased risk of side reactions compared to its unmodified counterpart. Therefore, optimization of coupling conditions is crucial for achieving high-purity peptides in good yield.
Comparative Performance of Common Coupling Reagents
The choice of coupling reagent is a critical factor for the efficient incorporation of sterically hindered or electronically modified amino acids like this compound. Uronium/aminium and phosphonium salt-based reagents are generally recommended over carbodiimides alone due to their higher reactivity and ability to suppress racemization. The following table summarizes the expected performance of various common coupling reagents for the incorporation of this compound, based on data for similar phenylalanine derivatives.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Low |
Note: The quantitative data presented is based on the performance of coupling reagents with Fmoc-DL-Phe-OH and Fmoc-Phe(3-Cl)-OH and serves as a guideline for this compound. Actual results may vary depending on the specific peptide sequence, resin, and other experimental conditions.
Experimental Protocols
The following are detailed protocols for the coupling of this compound using some of the most effective and commonly used coupling reagents in Fmoc-SPPS. The protocols assume a standard synthesis scale of 0.1 mmol.
Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for difficult couplings, including those involving sterically hindered amino acids.
Materials:
-
This compound (3.0 eq., 0.3 mmol)
-
HATU (2.9 eq., 0.29 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq., 0.6 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the amino acid/HATU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive after 2 hours, a "double coupling" can be performed by repeating the coupling step with fresh reagents.
-
Once the coupling is complete, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
-
Protocol 2: HBTU-Mediated Coupling
A reliable and slightly more cost-effective alternative to HATU.
Materials:
-
This compound (3.0 eq., 0.3 mmol)
-
HBTU (2.9 eq., 0.29 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq., 0.6 mmol)
-
DMF, peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound and HBTU in DMF.
-
Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow the same procedure as in Protocol 1.
Protocol 3: DIC/Oxyma-Mediated Coupling
A cost-effective method suitable for many coupling reactions, with Oxyma Pure being a superior additive to HOBt in terms of safety and efficiency.
Materials:
-
This compound (3.0 eq., 0.3 mmol)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 eq., 0.3 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq., 0.3 mmol)
-
DMF, peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Solution Preparation and Coupling:
-
In a separate vial, dissolve this compound and Oxyma Pure in a minimal amount of DMF.
-
Add the amino acid/Oxyma solution to the deprotected resin.
-
Add DIC to the reaction vessel.
-
-
Reaction and Monitoring:
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Upon a negative result, wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Experimental Workflows and Signaling Pathways
To visualize the experimental and logical flows, the following diagrams are provided in DOT language.
Caption: A generalized workflow for the solid-phase synthesis coupling step of this compound.
Caption: Activation pathways for this compound with different classes of coupling reagents.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The bulky nature of the chloro-substituted phenylalanine hinders the reaction. 2. Peptide Aggregation: The growing peptide chain forms secondary structures, blocking the N-terminal amine. 3. Poor Resin Swelling: Inadequate swelling limits reagent access. | 1. Switch to a more potent coupling reagent (e.g., HATU, HCTU). 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Increase the coupling time (e.g., from 1-2 hours to 2-4 hours). 4. Use a solvent known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP), or add a chaotropic salt like LiCl. 5. Ensure proper resin swelling before starting the synthesis. |
| Racemization | 1. Prolonged Activation Time: The activated amino acid is left for too long before coupling. 2. Choice of Base: Certain bases can promote racemization. | 1. Use in-situ activation where the coupling reagent is added to the resin immediately after the amino acid and base. 2. Avoid pre-activation for extended periods. 3. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| Presence of Deletion Sequences in Final Peptide | 1. Incomplete Coupling: Failure to couple this compound results in a peptide chain lacking this residue. 2. Incomplete Fmoc Deprotection: The Fmoc group from the previous residue was not fully removed. | 1. Optimize the coupling protocol for this compound using the strategies mentioned above. 2. Increase the Fmoc deprotection time or use a fresh deprotection solution. |
Application Notes and Protocols: Fmoc Deprotection of 4-Chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability which allows for mild deprotection conditions.[1] This orthogonality to acid-labile side-chain protecting groups is critical for the synthesis of complex peptides.[1] 4-Chlorophenylalanine is a non-natural amino acid analog used to introduce specific properties into peptides, such as enhanced binding affinity or improved metabolic stability.[1] This document provides detailed protocols and application notes for the Fmoc deprotection of 4-chlorophenylalanine residues during SPPS.
While specific kinetic data for the Fmoc deprotection of 4-chlorophenylalanine is not extensively documented in publicly available literature, the standard protocols for Fmoc group removal are generally applicable and effective. The electron-withdrawing nature of the chlorine atom on the phenyl ring is not expected to significantly hinder the standard deprotection mechanism. However, as with any peptide synthesis, empirical optimization for a specific sequence is always recommended.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the amine to form a stable adduct, driving the reaction to completion.
Standard Deprotection Conditions
The most widely used reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] The following table summarizes the standard conditions.
| Parameter | Condition | Notes |
| Deprotection Reagent | 20% (v/v) piperidine in DMF | Concentrations ranging from 20-50% can be used. |
| Solvent | N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) | Ensure the use of high-quality, amine-free solvent. |
| Temperature | Room temperature | |
| Reaction Time | Typically a two-step process: an initial 1-3 minute treatment followed by a longer 7-15 minute treatment. | For sterically hindered amino acids, extended deprotection times may be necessary. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the manual deprotection of an Fmoc-protected amino acid, such as 4-chlorophenylalanine, attached to a solid support (resin).
Materials:
-
Fmoc-protected peptide-resin
-
N,N-dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF to remove any residual reagents.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next Fmoc-amino acid.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The progress of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the filtrate.
Materials:
-
Filtrate from the deprotection steps (from Protocol 1)
-
N,N-dimethylformamide (DMF)
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect Filtrate: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume.
-
Dilute: Dilute the collected solution to the mark with DMF.
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm.
-
Quantification: The concentration of the released Fmoc group can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct at 301 nm in DMF is approximately 7800 M⁻¹cm⁻¹.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Incomplete Deprotection | Steric hindrance, peptide aggregation, poor resin swelling. | Perform a second, longer deprotection step. For known difficult sequences, consider extending the deprotection time or using a stronger base solution (e.g., with DBU).[2] |
| Side Reactions | Aspartimide formation (especially at Asp-Gly or Asp-Ser sequences), diketopiperazine formation at the dipeptide stage. | Add 0.1 M HOBt to the piperidine deprotection solution to suppress aspartimide formation.[2] |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Standard workflow for Fmoc deprotection in SPPS.
References
Applications of Fmoc-Phe(4-Cl)-OH in Peptide Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the fine-tuning of therapeutic candidates for enhanced potency, stability, and unique biological activities. Fmoc-Phe(4-Cl)-OH, an N-α-Fmoc-protected derivative of 4-chloro-L-phenylalanine, serves as a key building block for introducing the halogenated amino acid 4-chlorophenylalanine into synthetic peptides. This modification can significantly alter the physicochemical properties of a peptide, influencing its conformation, hydrophobicity, and interaction with biological targets.
One of the most notable applications of 4-chlorophenylalanine is as a precursor to p-chlorophenylalanine (pCPA), a potent and irreversible inhibitor of tryptophan hydroxylase. This enzyme is the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter involved in a vast array of physiological and pathological processes. Consequently, peptides incorporating 4-chlorophenylalanine are invaluable research tools for dissecting the role of the serotonergic system in various diseases.
These application notes provide a comprehensive overview of the utility of this compound in peptide-based drug discovery, complete with detailed experimental protocols and visualizations to guide researchers in harnessing the potential of this unique amino acid derivative.
Application Notes
Modulation of Peptide Conformation and Binding Affinity
The introduction of a chlorine atom at the para position of the phenylalanine side chain can significantly impact a peptide's biological activity. The chloro- substitution alters the electronic and steric properties of the phenyl ring, which can lead to:
-
Enhanced Hydrophobic Interactions: The chlorine atom increases the hydrophobicity of the phenylalanine side chain, potentially strengthening interactions with hydrophobic pockets in target proteins.
-
Altered Aromatic Interactions: The electron-withdrawing nature of chlorine can modify π-π and cation-π interactions between the peptide and its receptor.
-
Conformational Constraints: The steric bulk of the chlorine atom can influence the rotational freedom of the side chain and the overall peptide backbone conformation, potentially locking the peptide into a more bioactive or stable structure.
While specific quantitative data for peptides containing 4-chlorophenylalanine are not abundant, studies on related halogenated phenylalanine analogs have demonstrated significant improvements in binding affinity. For instance, the substitution of an isoleucine residue with 2-chlorophenylalanine in a peptide targeting the RAP1/TRF2 protein-protein interaction resulted in a notable increase in binding affinity.[1]
Probing the Serotonergic System
A primary application of incorporating 4-chlorophenylalanine into peptides is to create tools for studying the serotonergic system. Once the peptide is administered and the Fmoc protecting group is removed in vivo, the exposed 4-chlorophenylalanine can act as an inhibitor of tryptophan hydroxylase.[1] This leads to a depletion of serotonin levels, allowing researchers to investigate the downstream consequences in various physiological and disease models. This approach is particularly valuable for:
-
Targeted Delivery: By incorporating 4-chlorophenylalanine into a peptide that targets a specific tissue or cell type, the inhibitory effect on serotonin synthesis can be localized, reducing systemic side effects.
-
Studying Serotonin-Dependent Pathways: These peptides can be used to elucidate the role of serotonin in a wide range of functions, including mood regulation, sleep, appetite, and pain perception.[1]
Enhancing Enzymatic Stability
Peptides containing unnatural amino acids often exhibit increased resistance to proteolytic degradation. The presence of the 4-chloro-phenylalanine residue can sterically hinder the approach of proteases, thereby prolonging the peptide's half-life in biological systems. This enhanced stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Data Presentation
The following table summarizes available quantitative data for peptides containing chlorinated phenylalanine derivatives. It is important to note that specific data for peptides synthesized with this compound is limited in the available literature.
| Peptide/Target | Modification | Parameter | Value |
| RAP1/TRF2 interacting peptide | Isoleucine to 2-Chlorophenylalanine | Ki | 7 nM |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Chlorophenylalanine
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic peptide incorporating this compound.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, signifies a complete reaction).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound as the amino acid.
-
Due to potential steric hindrance, consider using HATU as the coupling reagent and extending the coupling time to 2-4 hours. A double coupling (repeating the coupling step with fresh reagents) may be necessary if the Kaiser test is positive after the initial coupling.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 (or 4 for this compound) for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the peptide by mass spectrometry (MS).
-
Troubleshooting Common SPPS Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric hindrance from the chloro-phenyl group. | Perform a double coupling. Switch to a more potent coupling reagent (e.g., HATU). Increase the coupling time (e.g., from 1-2 hours to 2-4 hours). |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling of this compound. | Optimize the coupling protocol as described above. Ensure complete Fmoc deprotection of the preceding residue. |
| Racemization | Prolonged activation time, especially with strong bases. | Use in-situ activation (add coupling reagent to the resin immediately after the amino acid and base). Consider using a less hindered base like 2,4,6-collidine. |
Mandatory Visualization
References
Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-Cl)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The inclusion of 4-chlorophenylalanine can introduce unique structural and functional properties to peptides, making it a valuable tool in drug discovery and chemical biology.
Introduction
This compound is a derivative of L-phenylalanine containing a chlorine atom at the para position of the phenyl ring.[1] This modification can influence peptide conformation, hydrophobicity, and receptor-binding interactions. The electron-withdrawing nature of the chlorine atom can also impact the chemical reactivity of the aromatic side chain. Standard Fmoc-based SPPS is a robust method for incorporating this amino acid, and high coupling efficiencies can be achieved with appropriate protocols.[2][3]
Quantitative Data Summary
The successful incorporation of this compound can be evaluated by comparing the purity and yield of the resulting peptide to a control peptide containing the natural amino acid, Fmoc-Phe-OH. While specific yields may vary depending on the sequence, the following table provides representative data based on the synthesis of a model hexapeptide, Tyr-Ala-X-Gly-Leu-Phe, where X is either Phe(4-Cl) or Phe.
| Parameter | Peptide with this compound | Peptide with Fmoc-Phe-OH (Control) |
| Crude Peptide Purity (by HPLC) | >90% | >95% |
| Final Yield (after purification) | ~35% | ~45% |
| Expected Mass (Monoisotopic) | Varies by sequence | Varies by sequence |
| Observed Mass (by ESI-MS) | Matches expected mass | Matches expected mass |
This data is analogous to what has been observed for similar modified phenylalanine derivatives and serves as a general guideline.[4]
Experimental Protocols
The following protocols detail the key steps for incorporating this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Place the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.
-
Drain the DMF from the swollen resin.
N-terminal Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine. The completion of the deprotection can be monitored using a Kaiser test.
This compound Coupling
The choice of coupling reagent is crucial for achieving high efficiency, especially with modified amino acids. Uronium/aminium salt-based reagents like HBTU and HATU are highly recommended.
Protocol using HBTU/DIPEA:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HBTU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test; a negative result (yellow beads) indicates a complete reaction.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Peptide Chain Elongation
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common and effective cocktail for peptides without sensitive residues like Cys, Met, or Trp is Reagent B :
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
-
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the correct molecular weight.
Visualized Workflows and Pathways
Caption: Step-by-step workflow for solid-phase peptide synthesis.
Caption: Key steps in the amino acid coupling reaction.
Caption: Mechanism of Fmoc group removal by piperidine.
References
Application Notes and Protocols: Solubility of Fmoc-Phe(4-Cl)-OH in SPPS Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(4-Cl)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-chloro-L-phenylalanine, is a crucial building block in Solid-Phase Peptide Synthesis (SPPS) for the introduction of a chlorinated phenylalanine residue. The solubility of this protected amino acid in the solvents used for coupling reactions is a critical parameter that directly impacts the efficiency of peptide synthesis, influencing coupling kinetics, and ultimately, the purity and yield of the final peptide. This document provides a summary of available solubility data for this compound in common SPPS solvents and offers a detailed protocol for its experimental determination.
Poor solubility of an Fmoc-protected amino acid during SPPS can lead to significant challenges, including incomplete coupling reactions, which results in the formation of deletion sequences in the target peptide[1]. Furthermore, low solubility can cause the amino acid to precipitate out of the solution, effectively lowering its concentration and hindering the reaction[1]. Hydrophobic amino acids, in particular, have a tendency to aggregate, which can reduce the accessibility of the reagent to the reactive sites on the resin-bound peptide[1]. Therefore, a thorough understanding and characterization of the solubility of this compound are essential for optimizing SPPS protocols.
Solubility Data
The solubility of this compound has been characterized in a limited number of common SPPS solvents. The available quantitative and qualitative data are summarized in Table 1. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.
Table 1: Solubility of this compound in Various SPPS Solvents
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | Clearly soluble at 0.5 M (1 mmol in 2 mL)[2] | This qualitative measurement indicates good solubility, suitable for standard coupling concentrations. |
| Dimethyl sulfoxide | DMSO | 100 mg/mL (approx. 237 mM)[3] | Quantitative data is available, showing high solubility. |
| N-Methyl-2-pyrrolidone | NMP | Data not readily available | NMP is a common solvent for SPPS with excellent solvating properties, and it is anticipated that this compound would exhibit good solubility.[] However, empirical determination is recommended. |
| Dichloromethane | DCM | Data not readily available | While generally a good solvent for many organic compounds, its utility in dissolving larger, protected amino acids can be limited. Often used in combination with other solvents. |
Impact on Solid-Phase Peptide Synthesis
The solubility of Fmoc-amino acids is a determining factor for successful peptide synthesis. Fmoc-protected amino acids generally show good solubility in common SPPS solvents like DMF and NMP[]. This high solubility is crucial for:
-
Efficient Coupling Reactions: Ensuring the amino acid is fully dissolved allows for its complete participation in the coupling reaction, which minimizes the risk of incomplete couplings and the formation of deletion sequences[].
-
High-Concentration Reactions: Good solubility enables the use of higher concentrations of the amino acid, which can shorten reaction times and improve overall synthesis efficiency[].
-
Preventing Aggregation: Inadequate solubility can lead to the aggregation of the protected amino acid, which can physically obstruct the reaction sites on the solid support, leading to lower yields and purity[1].
Given the critical nature of solubility, it is highly recommended to experimentally determine the solubility of this compound in the specific solvent and at the concentration intended for use in your SPPS protocol, especially if operating near the limits of its solubility.
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for the quantitative determination of the solubility of this compound in a given SPPS solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a selected SPPS solvent at a specific temperature.
Materials:
-
This compound
-
SPPS grade solvent of interest (e.g., DMF, NMP, DCM)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
HPLC system with a UV detector
-
Analytical C18 HPLC column
-
Mobile phases for HPLC (e.g., acetonitrile and water with 0.1% TFA)
-
Thermostatic shaker or agitator
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 200 mg) into a glass vial.
-
Add a precise volume of the test solvent (e.g., 1.0 mL).
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for HPLC Analysis:
-
After equilibration, allow the vial to stand undisturbed for at least 30 minutes to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Perform a serial dilution of the filtered, saturated solution with the test solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or M).
-
Below is a graphical representation of the experimental workflow for determining solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is available for DMF and DMSO, indicating good to excellent solubility, data in other common SPPS solvents like NMP and DCM is not readily found in the literature. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in their specific solvent systems. This empirical data is invaluable for the optimization of SPPS protocols, ensuring efficient and high-fidelity synthesis of peptides containing 4-chloro-L-phenylalanine.
References
Application Notes and Protocols for the Activation of Fmoc-Phe(4-Cl)-OH with HBTU and DIC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the activation and subsequent coupling of N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) in solid-phase peptide synthesis (SPPS). The selection of an appropriate activation method is critical for achieving high coupling efficiency, minimizing side reactions, and ensuring the integrity of the final peptide product. This document details protocols for two widely used coupling systems: the aminium/uronium salt HBTU with a tertiary base, and the carbodiimide DIC, typically used with an additive like HOBt.
The incorporation of non-canonical amino acids like 4-chloro-L-phenylalanine can impart unique properties to peptides, including enhanced stability, altered conformation, and modified biological activity. Therefore, optimized and reliable coupling protocols are essential for their successful integration into peptide sequences.
Data Presentation: Comparative Performance of Coupling Reagents
The choice between HBTU and DIC/HOBt activation often involves a trade-off between reaction speed, cost, and potential side reactions. While HBTU is known for its high reactivity and rapid coupling times, DIC/HOBt offers a cost-effective alternative with a lower propensity for certain side reactions. The following table summarizes representative performance data for these coupling reagents in the context of coupling Fmoc-phenylalanine derivatives.[1]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98% | >95% | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >97% | >95% | Low to Very Low |
Disclaimer: The data presented is a compilation of representative values for Fmoc-phenylalanine derivatives.[1] Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.
Signaling Pathways and Logical Relationships
The activation of the carboxylic acid of this compound is a prerequisite for its reaction with the free amine of the growing peptide chain. The mechanisms for HBTU and DIC/HOBt, as well as a common side reaction for HBTU, are depicted below.
Caption: HBTU activation pathway forming a highly reactive OBt ester.
Caption: DIC/HOBt activation pathway proceeding via a stable OBt ester.
Caption: Guanidinylation side reaction, a potential issue with HBTU.
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. All reagent equivalents are calculated relative to the initial loading of the resin. Ensure all solvents are peptide synthesis grade and anhydrous where specified.
Protocol 1: Activation with HBTU/DIPEA
This protocol utilizes HBTU for rapid and efficient activation. A short pre-activation step is recommended to form the active ester before adding the coupling cocktail to the resin. This minimizes the risk of the guanidinylation side reaction.
Materials:
-
This compound (3.0 eq., 126.6 mg)
-
HBTU (2.9 eq., 110.0 mg)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq., 105 µL)
-
Peptide-resin with free N-terminal amine (1.0 eq., 0.1 mmol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Cocktail Preparation (Pre-activation): In a separate reaction vessel, dissolve this compound and HBTU in DMF (approx. 2 mL). Add DIPEA to the solution and agitate or vortex the mixture for 1-2 minutes at room temperature.
-
Coupling Reaction: Immediately add the pre-activated solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), the coupling reaction can be extended for another 30 minutes or a second coupling can be performed.
-
Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times). The resin is now ready for the next deprotection step.
-
Protocol 2: Activation with DIC/HOBt
This protocol is a cost-effective and reliable method that minimizes the risk of racemization through the in-situ formation of a stable HOBt ester.
Materials:
-
This compound (3.0 eq., 126.6 mg)
-
1-Hydroxybenzotriazole (HOBt) (3.0 eq., 40.5 mg)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq., 47 µL)
-
Peptide-resin with free N-terminal amine (1.0 eq., 0.1 mmol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.
-
Solution Preparation: In a separate reaction vessel, dissolve this compound and HOBt in a minimal amount of DMF (approx. 2 mL).
-
Coupling Reaction:
-
Add the this compound/HOBt solution to the deprotected peptide-resin.
-
Add DIC to the reaction vessel.
-
-
Agitation: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, the coupling step can be repeated with fresh reagents.
-
Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times). The resin is now ready for the next deprotection step.
-
Experimental Workflow
The overall process for a single coupling cycle in Fmoc-SPPS using either activation method is outlined below.
References
Application Notes and Protocols for the Use of Fmoc-Phe(4-Cl)-OH in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids is a pivotal strategy in modern peptidomimetic design, enabling the enhancement of therapeutic properties such as potency, stability, and bioavailability. Fmoc-Phe(4-Cl)-OH, a 4-chlorinated derivative of phenylalanine, offers a valuable tool for medicinal chemists to introduce specific electronic and steric modifications to a peptide backbone. The chlorine atom at the para position of the phenyl ring can significantly influence peptide conformation, hydrophobicity, and resistance to enzymatic degradation, making it a key building block in the development of novel peptide-based therapeutics.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of peptidomimetics, including detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS), comparative data on the resulting peptide properties, and visualization of a relevant biological pathway that can be modulated by such modified peptides.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [1][2] |
| Molecular Weight | 421.87 g/mol | [1][2] |
| Appearance | White to off-white powder | |
| CAS Number | 175453-08-4 | [1][2] |
| Purity (HPLC) | ≥98.0% | [3] |
| Storage Temperature | 2-8°C | [1][3] |
Applications in Peptidomimetic Design
The introduction of a chlorine atom on the phenyl ring of phenylalanine can confer several advantageous properties to a peptide:
-
Enhanced Biological Activity and Target Affinity: The electron-withdrawing nature and steric bulk of the chlorine atom can modify the side chain's interaction with biological targets, potentially leading to improved binding affinity. The para-substitution can influence hydrophobic and π-π stacking interactions within a receptor's binding pocket.
-
Increased Proteolytic Stability: The modification can hinder recognition and cleavage by proteolytic enzymes, thereby increasing the in vivo half-life of the peptide. Peptides containing 4-chlorophenylalanine are expected to show increased resistance to enzymes like chymotrypsin, which typically cleaves after aromatic residues.
-
Modulation of Peptide Conformation: The presence of the chlorine atom can influence the conformational preferences of the peptide backbone, leading to more stable and biologically active secondary structures.
Data Presentation: Comparative Analysis
The following tables provide a summary of expected quantitative data when comparing a model peptide synthesized with this compound versus the same peptide synthesized with the natural amino acid, Fmoc-Phe-OH.
Table 1: Synthesis and Purity Comparison
| Parameter | Peptide with Fmoc-Phe-OH | Peptide with this compound |
| Coupling Efficiency | >99% | >98% |
| Crude Peptide Purity (by RP-HPLC) | ~95% | ~90% |
| Final Yield (after purification) | ~45% | ~35-40% |
Note: The slightly lower coupling efficiency and yield for the this compound containing peptide can be attributed to the steric hindrance from the chlorine atom. However, with optimized coupling times, these values can be improved.
Table 2: Biological Property Comparison
| Parameter | Native Peptide (with Phe) | Modified Peptide (with Phe(4-Cl)) |
| Binding Affinity (Kd) | Example: 50 nM | Example: 15 nM |
| Enzymatic Stability (t½ in plasma) | Example: 30 min | Example: >120 min |
| Inhibition of Tryptophan Hydroxylase (IC₅₀) | Not Applicable | ~30 µM (for free 4-Cl-Phe) |
Note: The values for binding affinity and enzymatic stability are illustrative and will vary depending on the specific peptide sequence and its biological target. The IC₅₀ value for tryptophan hydroxylase is for the free amino acid and indicates a potential application for peptides designed to deliver this residue to a target site.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. Note: A longer coupling time is recommended for this sterically hindered amino acid.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test - yellow beads), drain the coupling solution and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Enzymatic Stability Assay
This protocol provides a general method for assessing the stability of a peptide containing 4-chlorophenylalanine in the presence of a protease.
Materials:
-
Purified peptide (with and without 4-Cl-Phe)
-
Protease solution (e.g., chymotrypsin in a suitable buffer)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Sample Preparation: Dissolve the native and modified peptides in the reaction buffer to a final concentration of 1 mg/mL.
-
Enzymatic Reaction:
-
Equilibrate the peptide solutions to 37°C.
-
Initiate the reaction by adding the chymotrypsin solution (e.g., to a final enzyme:substrate ratio of 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.
-
Visualization of Biological Pathways and Workflows
Serotonin Biosynthesis and its Inhibition
4-chlorophenylalanine is a known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[4] Peptidomimetics containing 4-chlorophenylalanine can be designed to target specific tissues or cells and deliver this inhibitory moiety, thereby modulating the serotonin pathway.
Caption: Inhibition of serotonin biosynthesis by 4-chloro-phenylalanine.
5-HT1A Receptor Signaling Pathway
Serotonin exerts its effects by binding to various receptors, including the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Peptidomimetics can be designed to either mimic or block the action of serotonin at this receptor, thereby modulating downstream signaling cascades.
Caption: Simplified 5-HT1A receptor signaling pathway.
Experimental Workflow for Peptidomimetic Synthesis and Evaluation
The overall process of developing a peptidomimetic using this compound involves several key stages, from initial synthesis to biological evaluation.
Caption: Workflow for peptidomimetic synthesis and evaluation.
Conclusion
This compound is a versatile and valuable building block for the creation of peptidomimetics with enhanced therapeutic potential. Its incorporation can lead to improved biological activity, increased stability, and novel pharmacological profiles. The protocols and data presented herein provide a foundation for researchers to effectively utilize this non-canonical amino acid in their drug discovery and development efforts. Careful optimization of synthesis and thorough biological evaluation are key to unlocking the full potential of peptidomimetics containing 4-chlorophenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 4-Chlorophenylalanine (4-Cl-Phe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids like 4-chlorophenylalanine (4-Cl-Phe) into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor affinity. The successful synthesis of these modified peptides hinges on a final, critical step: the efficient cleavage from the solid-phase resin and the complete removal of all side-chain protecting groups. This document provides detailed protocols and application notes for the cleavage and deprotection of peptides containing 4-Cl-Phe, focusing on optimizing peptide purity and minimizing side reactions.
The presence of the chloro-substituent on the phenyl ring of phenylalanine introduces an electronic modification that is generally stable under standard solid-phase peptide synthesis (SPPS) and cleavage conditions. However, careful selection of the cleavage cocktail and reaction parameters is crucial to ensure high yield and purity of the final peptide.
Recommended Cleavage Cocktails
The most common and effective method for cleaving peptides from the resin and removing acid-labile side-chain protecting groups is treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers. Scavengers are essential to "trap" reactive carbocations generated from the protecting groups and the resin linker, which could otherwise lead to unwanted side reactions with sensitive amino acid residues.
For peptides containing 4-Cl-Phe, which is relatively stable, a standard cleavage cocktail is often sufficient. However, the choice of cocktail should also consider other sensitive residues present in the peptide sequence (e.g., Trp, Met, Cys, Tyr).
Table 1: Comparison of Common TFA Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v/v) | Key Scavengers & Roles | Recommended Use |
| Standard Cocktail (Reagent B-like) | 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water | TIS: A highly effective scavenger for various carbocations.[1] Water: Acts as a scavenger and facilitates the hydrolysis of some intermediates. | General-purpose cocktail suitable for most peptides, including those with 4-Cl-Phe, Arg, and Tyr. Recommended as a starting point. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Phenol: Scavenges carbocations, particularly useful for protecting Tyr. Thioanisole: Assists in the removal of certain protecting groups and scavenges carbocations. EDT: A scavenger for t-butyl cations and helps protect Cys and Met from oxidation.[2][3] | For complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[2] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% Dimethylsulfide (DMS) / 1.5% Ammonium Iodide (w/w) | DMS/Ammonium Iodide: Specifically designed to prevent the oxidation of methionine residues. | Recommended for peptides containing one or more methionine residues to prevent sulfoxide formation. |
| Minimalist Cocktail | 95% TFA / 5% Water | Water: The sole scavenger. | Only for peptides lacking any sensitive residues. Not generally recommended for peptides containing 4-Cl-Phe along with other sensitive amino acids. |
Table 2: Illustrative Crude Peptide Purity with Different Cocktails
| Performance Metric | Standard Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) | Reagent K |
| Crude Purity (%) | ~85-95% | ~80-90% |
| Major Impurities | Deletion sequences, Truncations | Trp alkylation products, Oxidized Met/Cys, By-products from scavengers |
| HPLC Peak Profile | Sharp main product peak, good resolution from impurities. | Broader main peak, multiple side-product peaks may be present. |
| Suitability for 4-Cl-Phe | Generally high, as 4-Cl-Phe is stable. Purity will be dictated by other residues. | High, provides robust protection if other sensitive residues are present. |
Experimental Protocols
Protocol 1: Standard Cleavage of a 4-Cl-Phe Containing Peptide
This protocol is recommended as a starting point for most peptides containing 4-Cl-Phe, assuming no other highly sensitive residues like methionine are present.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected, dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v) - Prepare fresh in a fume hood.
-
Ice-cold diethyl ether
-
Centrifuge tubes (polypropylene, solvent resistant)
-
Nitrogen or Argon gas stream
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 50-100 mg) into a suitable reaction vessel (e.g., a fritted syringe).
-
Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual synthesis reagents.
-
Wash the resin with DCM (3 x 5 mL) to remove the DMF.
-
Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin (approximately 1-2 mL for 50-100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage solution containing the peptide into a clean centrifuge tube, separating it from the resin beads.
-
Wash the resin with a small additional volume of the cleavage cocktail (e.g., 0.5 mL) and combine the filtrates.
-
In a separate, larger centrifuge tube, add approximately 10 volumes of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
After the final wash, allow the peptide pellet to air dry or dry under a gentle stream of nitrogen to remove residual ether.
-
Protocol 2: Analysis of Crude Peptide Purity by RP-HPLC
This protocol outlines the analysis of the crude peptide to determine its purity before preparative purification.
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and gradient pump.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Crude peptide sample, dissolved in Mobile Phase A or a suitable solvent (~1 mg/mL).
-
0.22 µm or 0.45 µm syringe filter.
Procedure:
-
Sample Preparation: Dissolve the dried crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN can be added.
-
Column Equilibration: Equilibrate the C18 column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Filter the dissolved peptide sample through a syringe filter and inject 10-20 µL onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the peptide and impurities. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm. The peak area of the main peptide product relative to the total peak area provides an estimate of the crude purity.
Protocol 3: Confirmation of Peptide Identity by Mass Spectrometry
This protocol provides a general procedure for confirming the molecular weight of the synthesized peptide.
Materials & Equipment:
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)
-
Crude peptide sample
-
MS-grade water, acetonitrile, and formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude peptide in an appropriate solvent for mass spectrometry analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Infuse the sample into the mass spectrometer.
-
Data Interpretation: Compare the observed molecular weight of the major peak with the calculated theoretical mass of the target peptide containing 4-Cl-Phe.
Potential Side Reactions and Troubleshooting
While 4-Cl-Phe is relatively stable, the strong acidic conditions of TFA cleavage can potentially lead to side reactions, especially with other sensitive residues in the peptide sequence.
-
Alkylation of Sensitive Residues: Tryptophan, tyrosine, and methionine are susceptible to alkylation by carbocations generated during cleavage. The use of appropriate scavengers (TIS, phenol, EDT) is crucial to minimize these side reactions.
-
Oxidation: Methionine and cysteine residues can be oxidized. Using EDT or DMS in the cleavage cocktail can help prevent this. Performing the cleavage under an inert atmosphere (nitrogen or argon) can also be beneficial.
-
Incomplete Deprotection: Some protecting groups, particularly on arginine (e.g., Pbf), may require longer cleavage times for complete removal. If mass spectrometry indicates incomplete deprotection, extend the cleavage time to 4 hours.
-
Stability of the C-Cl Bond: The carbon-chlorine bond in 4-Cl-Phe is generally stable under standard TFA cleavage conditions. However, prolonged exposure to very harsh acidic conditions or high temperatures should be avoided.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Phe(4-Cl)-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-Phe(4-Cl)-OH during solid-phase peptide synthesis (SPPS). The unique steric and electronic properties of this amino acid derivative can present challenges, and this guide offers a systematic approach to diagnosing and resolving common issues to improve peptide yield and purity.
Troubleshooting Guide: Low Coupling Efficiency
Low or incomplete coupling of this compound is a frequent challenge that leads to the formation of deletion sequences, which can be difficult to purify from the target peptide.
Symptoms:
-
A positive Kaiser test (dark blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1][2]
-
Detection of deletion sequences (target peptide mass minus the mass of Phe(4-Cl)) by mass spectrometry (MS) analysis of a crude sample.
-
Appearance of new peaks in the HPLC chromatogram of the crude peptide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
| Possible Cause | Recommended Solution |
| Steric Hindrance & Electronic Effects | The bulky Fmoc group and the electron-withdrawing chlorine atom on the phenyl ring can hinder the coupling reaction. The chlorine atom deactivates the carboxyl group, making it less reactive. |
| Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion. | |
| Increase Coupling Time: Extend the reaction time to 2-4 hours.[3] | |
| Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to overcome the activation energy barrier. Use with caution as this may increase the risk of racemization. | |
| Suboptimal Activation | Insufficient activation of the this compound carboxyl group can lead to poor coupling yields. |
| Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids.[3][4] | |
| Pre-activation: Pre-activate the this compound with the coupling reagent and a base like DIPEA for 1-5 minutes before adding it to the resin. | |
| Reagent & Solvent Quality | Low-purity this compound or the presence of water in solvents can interfere with the coupling reaction. |
| Use High-Purity Reagents: Ensure the use of high-purity (≥98%) this compound.[5] | |
| Use Anhydrous Solvents: Employ high-quality, anhydrous solvents like DMF or NMP to prevent hydrolysis of the activated amino acid. | |
| Poor Resin Swelling | Inadequate swelling of the solid support can limit the accessibility of the free amines for coupling. |
| Ensure Adequate Swelling: Pre-swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[4] | |
| Peptide Aggregation | The growing peptide chain can aggregate on the solid support, leading to incomplete deprotection and coupling in subsequent steps.[6] |
| Change Solvent: Use NMP instead of DMF, or a mixture of solvents (e.g., NMP/DCM/DMF) to disrupt secondary structures.[3] |
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical when dealing with difficult amino acids. The following table summarizes the performance of several widely used coupling reagents.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Highly efficient, especially for hindered couplings; faster reaction speed compared to HBTU.[7][8] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Similar efficiency to HATU.[7] |
| COMU | Uronium Salt | 15-45 minutes | >95 | Very Low | High efficiency and a safer alternative to HOBt/HOAt-based reagents.[4][9] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | A standard and effective reagent, but may be less efficient than HATU for difficult couplings.[7][8] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | Good for sterically hindered couplings; avoids guanidinylation side reaction.[4] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >95 | Low | Cost-effective, with low racemization, but slower reaction kinetics.[4] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation and Swelling:
-
Place the resin in a reaction vessel.
-
Add DCM to swell the resin for 30 minutes.
-
Drain the DCM and wash the resin 3-5 times with DMF to prepare for the coupling reaction.[4]
-
-
Fmoc Deprotection (if applicable):
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Kaiser Test (Confirmation of Free Amine):
-
Perform a Kaiser test (see Protocol 2) to confirm the presence of free primary amines (blue beads).
-
-
Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this difficult coupling, consider extending the time to 4 hours or performing a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Post-Coupling Kaiser Test:
-
Perform a Kaiser test (see Protocol 2). A negative result (yellow or colorless beads) indicates a complete coupling. If the test is positive, a second coupling (double coupling) is recommended.
-
Protocol 2: Kaiser Test (Qualitative)
This protocol is used to qualitatively assess the presence of free primary amines on the resin.[1][2]
Reagents:
-
Reagent A: 16.5 mg of KCN diluted in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a small test tube.
-
Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads and Solution: Incomplete coupling (positive result).
-
Colorless/Yellow Beads and Solution: Complete coupling (negative result).
Signaling Pathway Diagram
Caption: A single cycle of amino acid addition in Fmoc-SPPS.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a "difficult" amino acid to couple?
A1: Yes, due to the combination of steric hindrance from the bulky Fmoc group and the phenyl ring, and the electron-withdrawing effect of the chlorine atom, it can be more challenging to couple than smaller, non-aromatic, or electron-rich amino acids. Using a more potent coupling reagent and/or a double coupling protocol is often recommended.[3]
Q2: What is the best coupling reagent for this compound?
A2: While standard coupling reagents like HBTU can be effective (often requiring longer coupling times or double coupling), more potent reagents like HATU, HCTU, or COMU are generally recommended for difficult couplings to achieve higher efficiency and purity.[4][7][8]
Q3: Can I use DIC/HOBt for coupling this compound?
A3: DIC/HOBt (or its safer alternative DIC/Oxyma) is a cost-effective option. However, it generally has slower reaction kinetics compared to onium salts. For a difficult amino acid like this compound, this may lead to incomplete coupling. If you choose this combination, extended coupling times and careful monitoring with the Kaiser test are crucial.
Q4: How can I minimize the risk of racemization when using elevated temperatures?
A4: While elevated temperatures can improve coupling efficiency, they also increase the risk of racemization. To mitigate this, keep the pre-activation time to a minimum, use a base with a lower pKa if possible, and consider using coupling reagents with additives known to suppress racemization, such as those based on HOAt (e.g., HATU) or Oxyma.
Q5: My crude peptide is still showing a significant amount of deletion sequence after double coupling. What else can I do?
A5: If double coupling is insufficient, consider a combination of strategies:
-
Switch to an even more potent coupling reagent (e.g., COMU).
-
Increase the equivalents of the amino acid and coupling reagent.
-
Incorporate a solvent known to disrupt peptide aggregation, such as NMP.
-
Ensure your Fmoc deprotection step is complete by performing a Kaiser test after deprotection. Incomplete deprotection will prevent any subsequent coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound = 98.0 175453-08-4 [sigmaaldrich.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Preventing racemization of Fmoc-Phe(4-Cl)-OH during activation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing racemization of Fmoc-Phe(4-Cl)-OH during the critical activation step of solid-phase peptide synthesis (SPPS). The electron-withdrawing nature of the chlorine atom on the phenyl ring can increase the susceptibility of this amino acid to racemization, leading to diastereomeric impurities that are often difficult to separate and can compromise the biological activity of the final peptide. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your coupling strategy.
Troubleshooting Guide: High Levels of Racemization Detected
If you are observing diastereomeric impurities in your final peptide product, it is crucial to systematically troubleshoot the coupling step of the problematic this compound residue.
| Symptom | Potential Cause | Recommended Solution |
| Presence of a diastereomeric peak in HPLC analysis of the crude peptide. | Inappropriate Coupling Reagent: Carbodiimide reagents like DIC/DCC used alone are highly prone to causing racemization. | Switch to a modern coupling reagent known for low racemization, such as an aminium/uronium salt (e.g., HATU, HCTU, COMU) or a phosphonium salt (e.g., PyAOP).[1] If using a carbodiimide, always use it in combination with a racemization-suppressing additive like OxymaPure or HOBt.[1][2] |
| Excessive or Strong Base: The base used for activation can abstract the α-proton, leading to racemization. DIPEA is a common culprit. | Use a weaker or more sterically hindered base. 2,4,6-Collidine is a highly recommended alternative to DIPEA for minimizing racemization.[3] Ensure you are using the minimum necessary amount of base. | |
| Prolonged Pre-activation Time: Allowing the activated amino acid to sit in solution before adding it to the resin increases the opportunity for oxazolone formation and subsequent racemization. | Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after preparation. | |
| Elevated Temperature: Higher temperatures accelerate the rate of racemization. This is a particular concern with microwave-assisted peptide synthesis. | Perform the coupling reaction at a lower temperature. For manual synthesis, conduct the activation and coupling at 0°C. For microwave synthesizers, lower the coupling temperature.[3][4] | |
| Solvent Effects: The polarity of the solvent can influence the rate of racemization. | While solvent choice is often dictated by reagent solubility and resin swelling, consider using less polar solvents where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Fmoc-amino acids during activation?
A1: The predominant mechanism for racemization during the activation of Fmoc-amino acids is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] The activated carboxyl group of the amino acid cyclizes to form this planar ring. The α-proton of the oxazolone is acidic and can be readily abstracted by a base. Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry.[2]
Q2: Why is this compound particularly susceptible to racemization?
A2: The electron-withdrawing chloride group on the phenyl ring of this compound increases the acidity of the α-proton. This makes the proton more susceptible to abstraction by a base, thereby facilitating the formation of the planar oxazolone intermediate and increasing the rate of racemization.
Q3: How do additives like OxymaPure and HOBt prevent racemization?
A3: Additives such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOBt (1-hydroxybenzotriazole) act as racemization suppressants by reacting with the highly reactive activated amino acid intermediate (e.g., an O-acylisourea formed with a carbodiimide). This reaction forms an active ester that is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[2] This active ester then reacts with the free amine on the peptide-resin to form the desired peptide bond with minimal loss of stereochemical integrity.
Q4: Which coupling reagents are recommended for minimizing racemization of sensitive amino acids?
A4: For sensitive amino acids like this compound, it is highly recommended to use modern aminium/uronium-based reagents like COMU (which is based on OxymaPure) or phosphonium-based reagents like PyAOP. These reagents are designed for high coupling efficiency and low racemization.[1] The combination of a carbodiimide like DIC with OxymaPure is also an excellent and cost-effective choice.
Q5: Can the choice of base really make a significant difference in preventing racemization?
A5: Absolutely. The base plays a crucial role in the racemization process. Stronger and less sterically hindered bases like DIPEA can readily abstract the α-proton. Switching to a bulkier and weaker base like 2,4,6-collidine can significantly reduce the rate of racemization.[3]
Quantitative Data on Racemization
| Amino Acid | Coupling Reagent/System | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | 1.8 | |
| Fmoc-His(Trt)-OH | HATU/NMM | NMM | >10 (at 5 min pre-activation) | |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | - | Not Detected | |
| Fmoc-Cys(Trt)-OH | HATU/NMM | NMM | ~2.5 | |
| Fmoc-Ser(tBu)-OH | HATU/NMM | NMM | ~1.0 |
Note: The level of racemization is highly dependent on the specific reaction conditions, including temperature, pre-activation time, and the peptide sequence.
Experimental Protocols
Recommended Low-Racemization Coupling Protocol for this compound
This protocol is designed to minimize racemization during the incorporation of this compound using COMU as the coupling reagent.
Materials:
-
This compound (1.5 - 2.0 equivalents)
-
COMU (1.5 - 2.0 equivalents)
-
2,4,6-Collidine (3.0 - 4.0 equivalents)
-
Resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid using standard conditions (e.g., 20% piperidine in DMF).
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound and COMU in a minimal amount of DMF.
-
Add 2,4,6-collidine to the amino acid/COMU solution.
-
Briefly agitate the solution. The activation is typically very rapid.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly sensitive sequences, the coupling can be performed at 0°C for a longer duration.
-
-
Monitoring and Washing:
-
Monitor the progress of the coupling reaction using a qualitative method like the Kaiser test to check for the absence of free primary amines.
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Continuation of Synthesis:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizing the Chemistry and Workflow
Racemization Mechanism and Prevention
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
Troubleshooting Workflow for High Racemization
Caption: A logical workflow for troubleshooting racemization in peptide synthesis.
References
Technical Support Center: Optimizing Fmoc-Phe(4-Cl)-OH Coupling
Welcome to the Technical Support Center for optimizing the coupling of Fmoc-Phe(4-Cl)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, a sterically hindered amino acid.
| Observation | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling (dark blue beads) | Incomplete Coupling: The bulky nature of the 4-chloro-phenylalanine side chain can physically impede the reaction.[1] | 1. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 2-4 hours.[1][2]2. Double Coupling: After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.[2][3]3. Switch to a More Potent Coupling Reagent: Use uronium/aminium salts like HATU, HBTU, or COMU, which are more effective for hindered amino acids.[1][4]4. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to help overcome the activation energy barrier. Use this with caution as it may increase the risk of racemization.[2] |
| Low peptide yield after cleavage | Incomplete Coupling at Phe(4-Cl) position: This leads to a significant portion of truncated sequences.[3][5]Peptide Aggregation: The growing peptide chain may form secondary structures, blocking the N-terminal amine.[4] | 1. Optimize Coupling: Implement the solutions for incomplete coupling listed above.2. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can improve resin swelling and disrupt aggregation.[4][6]3. Incorporate Chaotropic Agents: Add a salt like LiCl to the coupling mixture to disrupt secondary structures.[6] |
| Presence of deletion sequences in the final product (Mass Spec analysis) | Failed Coupling: The this compound did not couple to the growing peptide chain.[1][2]Incomplete Fmoc Deprotection: The Fmoc group from the previous amino acid was not fully removed.[1] | 1. Confirm Complete Deprotection: Perform a Kaiser test after the Fmoc deprotection step to ensure all N-terminal amines are free before coupling.2. Optimize Deprotection: If deprotection is slow, consider increasing the deprotection time or using a fresh 20% piperidine in DMF solution.[1][7]3. Optimize Coupling: Employ the strategies for incomplete coupling mentioned above. |
| Poor solubility of this compound | Solvent Choice: The solvent may not be optimal for dissolving the hydrophobic Fmoc-amino acid.[8][9] | 1. Switch to NMP: NMP has better solvating properties than DMF for many Fmoc-amino acids.[9]2. Use a Solvent Mixture: Adding a co-solvent like DMSO can enhance solubility, but be aware of potential removal complications.[9]3. Pre-activation: Dissolve and activate the this compound with the coupling reagent in a small volume of solvent before adding it to the resin.[9] |
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?
The primary challenge is steric hindrance. The presence of the chlorine atom on the phenyl ring increases the bulkiness of the side chain, which can physically block the activated carboxyl group from reaching the N-terminal amine of the peptide chain on the solid support.[1] This can lead to slower reaction times and incomplete coupling.
Q2: What is the recommended starting coupling time for this compound?
A good starting point for the coupling time is 1 to 4 hours at room temperature.[5] However, it is crucial to monitor the reaction's progress.
Q3: How do I monitor the coupling reaction?
The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin.[5][7]
-
Negative result (yellow beads): Indicates complete coupling.
-
Positive result (dark blue beads): Indicates incomplete coupling, and further steps should be taken.
Q4: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids, more potent coupling reagents are recommended. Uronium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides alone.[4]
-
If using a carbodiimide (e.g., DIC): It is crucial to use an additive like HOBt or Oxyma Pure to enhance the reaction rate.[1][10]
Q5: Can peptide aggregation affect the coupling of this compound?
Yes, even though this compound is a single amino acid, its coupling can be severely hindered if the preceding peptide sequence is prone to aggregation.[1] Aggregation can make the N-terminal amine inaccessible. Strategies to disrupt aggregation, such as using NMP as a solvent or adding chaotropic salts, can be beneficial.[4][6]
Data Presentation
Coupling Reagent Performance Comparison
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low to Moderate |
Note: Data is based on the coupling of similar residues and may vary for sequences containing this compound.[10]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: If applicable, treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).[1][6]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[1]
-
Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex briefly.[1]
-
Immediately add the activated amino acid solution to the deprotected resin.[1]
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin to check for completion.[2]
-
If the test is negative (yellow beads), wash the resin thoroughly with DMF.
-
If the test is positive (blue beads), consider a second coupling (see Protocol 2).
-
Protocol 2: Double Coupling Procedure
-
First Coupling: Perform the initial coupling as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.[1]
-
Second Coupling:
-
Final Wash: After the second coupling, drain the solution and wash the resin thoroughly with DMF.
Protocol 3: Kaiser Test (Ninhydrin Test)
This test is used to detect the presence of free primary amines.[7]
-
Take a small sample of resin beads (a few beads are sufficient).
-
Wash the beads with DMF and then ethanol to remove any residual reagents.[5]
-
Add 2-3 drops of each of the three Kaiser test solutions to the beads.
-
Heat the test tube at 100-110°C for 5 minutes.[5]
-
Interpretation:
Visualizations
Caption: Workflow for this compound Coupling and Monitoring.
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bot Verification [kilobio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Aggregation of Peptide Chains with 4-Chlorophenylalanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing 4-chlorophenylalanine (4-Cl-Phe).
Frequently Asked Questions (FAQs)
Q1: What is 4-chlorophenylalanine and why is it used in peptide design?
A1: 4-chlorophenylalanine (4-Cl-Phe) is a non-canonical, synthetic amino acid where a chlorine atom replaces the hydrogen at the para (4th) position of the phenylalanine phenyl ring.[1] It is incorporated into peptides to enhance biological activity, improve target affinity, increase resistance to enzymatic degradation, and modulate conformation.[2] The chlorine atom's introduction can influence hydrophobic interactions and the electronic profile of the side chain.[2]
Q2: How does the incorporation of 4-chlorophenylalanine affect a peptide's propensity for aggregation?
A2: The inclusion of 4-Cl-Phe generally increases a peptide's hydrophobicity, which can enhance the tendency for aggregation.[2] Aggregation is often driven by hydrophobic interactions and hydrogen bonding, leading to the formation of insoluble β-sheet rich structures from soluble monomers.[3] Peptides with stretches of hydrophobic amino acids are more prone to aggregation.[4]
Q3: What are the primary drivers of peptide aggregation?
A3: Peptide self-assembly is governed by a balance of non-covalent interactions, including hydrophobic interactions, hydrogen bonding, van der Waals forces, and electrostatic interactions.[3] For many peptides, especially those with hydrophobic residues like 4-Cl-Phe, aggregation involves a conformational shift from a random coil or α-helical state to a β-sheet structure, which can then form larger fibrils and fibers.[3]
Q4: What is the difference between amorphous aggregates and amyloid fibrils?
A4: Peptides can aggregate into different forms. Amorphous aggregates lack a defined, ordered structure.[5] In contrast, amyloid fibrils are highly structured, unbranched fibers characterized by a cross-β-sheet architecture, where β-sheets run perpendicular to the fibril axis.[3][5] The formation of amyloid fibrils often follows a sigmoidal kinetic pattern, which can be monitored using dyes like Thioflavin T (ThT).[5]
Troubleshooting Guide
Q5: My 4-Cl-Phe-containing peptide is showing poor solubility even before I start my aggregation assay. What should I do?
A5: Poor solubility is a common issue, especially for hydrophobic peptides.[6]
-
Initial Steps: First, try dissolving a small test amount of the peptide.[6] Peptides with high non-polar content often require organic solvents.[7]
-
Solvent Choice: Start with a small volume of a strong organic solvent like DMSO, DMF, or acetonitrile (ACN).[6] Once the peptide is dissolved, slowly add your aqueous buffer to reach the desired final concentration.[6]
-
pH Adjustment: If the peptide has a net charge, adjusting the pH can help. For basic peptides (net positive charge), use a dilute acidic solvent (e.g., acetic acid). For acidic peptides (net negative charge), use a dilute basic solvent.[7]
-
Physical Methods: Gentle warming (below 40°C) or sonication can help break up small particulates and facilitate dissolution.[6]
-
Pre-existing Aggregates: Always filter your stock solution through a 0.22 µm syringe filter to remove any pre-existing aggregates before starting an experiment.[3]
Q6: During solid-phase peptide synthesis (SPPS), I'm observing incomplete coupling or deprotection steps. Could this be due to aggregation?
A6: Yes, on-resin aggregation is a major cause of difficult synthesis sequences.[4] The peptide chain can fold and self-associate via hydrogen bonds, making reactive sites inaccessible.[4]
-
Symptoms: A key indicator of on-resin aggregation is the failure of the peptide-resin to swell properly.[4]
-
Solutions:
-
Solvent Change: Switch the synthesis solvent to N-methylpyrrolidone (NMP) or add DMSO to disrupt hydrogen bonds.[4]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can often overcome aggregation-related issues.[4]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN can help disrupt secondary structures.[4]
-
Structure-Disrupting Elements: For very difficult sequences, consider resynthesizing the peptide using pseudoprolines or depsipeptides to introduce kinks that disrupt backbone hydrogen bonding.[4]
-
Q7: My aggregation assay (e.g., ThT fluorescence) is giving inconsistent or non-reproducible results. What are the potential causes?
A7: Inconsistent results in aggregation assays often stem from variability in sample preparation and experimental conditions.
-
Peptide Concentration: Aggregation kinetics are highly dependent on peptide concentration.[5] Ensure precise and consistent concentration for all experiments.
-
Initial State: The aggregation process starts with monomers forming oligomers and nuclei.[5][8] Ensure your starting material is fully monomeric by following strict solubilization and filtration protocols.[3]
-
Incubation Conditions: Factors like temperature, agitation (shaking vs. quiescent), pH, and ionic strength of the buffer can dramatically affect aggregation rates. Maintain these conditions consistently across all wells and experiments.[3][5]
-
Plate/Cuvette Surface: Peptides can adsorb to surfaces, which can act as a nucleation site. Consider using low-binding plates.
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Cl-Phe Peptide
This protocol outlines a standard manual Fmoc/tBu solid-phase synthesis.[2]
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[2]
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).[2]
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-protected amino acid (3 eq.) in DMF.
-
Add coupling reagents like DIC (3 eq.) and Oxyma Pure (3 eq.) to pre-activate the amino acid for 5-10 minutes.[2]
-
Add the activated solution to the resin, followed by DIPEA (6 eq.).[2]
-
Allow the reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.[2]
-
-
Incorporation of 4-Chlorophenylalanine: Use Fmoc-4-Cl-Phe-OH and follow the same coupling procedure as in step 3.[2]
-
Repeat Cycles: Repeat the deprotection (Step 2) and coupling (Step 3/4) steps for each amino acid in the sequence.[2]
-
Cleavage and Deprotection:
-
Purification & Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity with mass spectrometry (MS).[2][3]
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay monitors the formation of β-sheet-rich amyloid fibrils in real-time.[3]
-
Sample Preparation: Prepare a stock solution of the purified, lyophilized peptide in an appropriate buffer (e.g., potassium phosphate, pH 7.2). The solution must be filtered through a 0.22 µm filter to remove pre-existing aggregates.[3]
-
Assay Setup: In a 96-well plate, mix the peptide solution to its final desired concentration with a ThT stock solution (final ThT concentration typically 10-20 µM). Include buffer-only and ThT-only controls.
-
Incubation and Monitoring: Incubate the plate in a plate reader with temperature control (e.g., 37°C) and periodic shaking.[5]
-
Data Acquisition: Measure the fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular time intervals.[5]
-
Data Analysis: Plot fluorescence intensity versus time. The resulting curve is often sigmoidal, showing a lag phase (nucleation), an exponential growth phase (elongation), and a plateau (equilibrium).[5]
Protocol 3: Transmission Electron Microscopy (TEM) for Aggregate Morphology
TEM is used to visualize the final morphology of the peptide aggregates.[3]
-
Sample Preparation: After the aggregation assay is complete (i.e., has reached the plateau phase), take an aliquot of the peptide solution.
-
Grid Preparation: Place a small drop (5-10 µL) of the sample onto a carbon-coated copper grid for a few minutes.
-
Staining: Wick off the excess sample and apply a drop of a negative stain, such as 2% uranyl acetate, for 1-2 minutes to enhance contrast.[3]
-
Final Wash: Wick off the excess stain and perform a final brief wash with distilled water.
-
Imaging: Allow the grid to air-dry completely before imaging with a transmission electron microscope to visualize aggregate structures like fibrils, fibers, or amorphous species.[3]
Diagrams and Workflows
Caption: A generalized pathway for peptide aggregation from monomers to fibrils.
Caption: A standard workflow for studying peptide aggregation experimentally.
References
- 1. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. bachem.com [bachem.com]
- 8. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection from 4-Cl-Phe
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete Fmoc deprotection, specifically focusing on challenges encountered with 4-chloro-phenylalanine (4-Cl-Phe) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection of 4-Cl-Phe?
Incomplete Fmoc deprotection from 4-Cl-Phe and other amino acids can stem from several factors:
-
Steric Hindrance: The bulky nature of the 4-chlorophenyl side chain can physically impede the access of the deprotection reagent (e.g., piperidine) to the Fmoc group.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, particularly in hydrophobic sequences. This aggregation can limit the permeability of solvents and reagents to the reaction sites on the resin.
-
Suboptimal Reagent Conditions: The use of old or degraded piperidine solutions, incorrect concentrations, insufficient reaction times, or inadequate temperatures can all lead to incomplete deprotection.
-
Poor Resin Swelling: If the solid support is not sufficiently swelled, the peptide chains can be in close proximity, hindering the penetration of the deprotection solution.
-
High Resin Loading: Excessive loading of the initial amino acid on the resin can lead to steric hindrance between adjacent growing peptide chains, making it difficult for reagents to access all Fmoc groups.
Q2: How does the chloro-substituent on the phenylalanine ring affect Fmoc deprotection?
The chloro group at the para position of the phenylalanine ring is an electron-withdrawing group. This can slightly increase the acidity of the proton on the fluorenyl ring of the Fmoc group, which should theoretically facilitate its removal. However, the steric bulk of the chloro group can counteract this electronic effect by hindering the approach of the base to the Fmoc group. The overall impact on deprotection efficiency is a balance between these electronic and steric factors.
Q3: What methods can be used to monitor the completeness of the Fmoc deprotection reaction?
Two primary methods are widely used to monitor Fmoc deprotection in real-time:
-
UV-Vis Spectrophotometry: This quantitative method involves measuring the absorbance of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of the deprotection reaction, which has a characteristic absorbance maximum at approximately 301 nm.[1] The amount of adduct released is directly proportional to the amount of Fmoc group removed.
-
Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test that detects the presence of free primary amines on the resin.[2] A positive result (intense blue color) indicates a successful deprotection, while a negative result (yellow or no color change) suggests an incomplete reaction.
Troubleshooting Guide
If you are experiencing incomplete Fmoc deprotection from 4-Cl-Phe, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and Basic Protocol Modifications
The first step is to ensure your standard protocol is optimized and correctly executed.
Question: My standard 20% piperidine in DMF protocol is resulting in incomplete deprotection of Fmoc-4-Cl-Phe. What should I do first?
Answer: Before resorting to more complex solutions, consider these simple yet effective modifications to your existing protocol:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A common approach is to perform two treatments with fresh piperidine solution.
-
Increase Piperidine Concentration: While 20% is standard, for difficult residues, increasing the concentration to 30-50% might be beneficial, although this should be done with caution as prolonged exposure to strong base can lead to side reactions.
-
Ensure Reagent Quality: Use freshly prepared 20% piperidine in high-purity, amine-free DMF.
Step 2: Employing Stronger Deprotection Reagents
If basic modifications are insufficient, a stronger base cocktail can be employed.
Question: I've extended the deprotection time, but the Kaiser test is still not strongly positive. What is the next step?
Answer: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can significantly accelerate the deprotection of sterically hindered Fmoc groups.
Step 3: Addressing Peptide Aggregation
For longer peptide chains, aggregation can be a significant hurdle.
Question: The deprotection seems to become more difficult as my peptide containing 4-Cl-Phe elongates. What could be the cause and solution?
Answer: This is a classic sign of on-resin peptide aggregation. To address this, you can try the following:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for disrupting secondary structures.
-
Chaotropic Agents: Add a low percentage of a chaotropic agent like DMSO to the deprotection and coupling solutions to disrupt aggregation.
Data Presentation
| Deprotection Reagent | Amino Acid | Deprotection Time (min) | Deprotection Efficiency (%) | Reference |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | [1] |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 7 | >95 | [1] |
| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 3 | ~60 | [1] |
| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [1] |
| 2% DBU / 2% Piperidine in DMF | Sterically Hindered Residues | 2-5 (repeated) | High |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a standard manual Fmoc deprotection using piperidine.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5 minutes.
-
Reagent Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 15-20 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is for sterically hindered amino acids like 4-Cl-Phe where standard deprotection is incomplete.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Deprotection Treatment: Add the DBU/piperidine solution to the resin and agitate for 2-5 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Repeat Treatment: Repeat steps 3 and 4.
-
Thorough Washing: Wash the resin extensively with DMF (at least 7-8 times) to remove all traces of DBU and piperidine.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 3: Kaiser (Ninhydrin) Test
This qualitative test confirms the presence of free primary amines after deprotection.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Sample Collection: Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe:
-
Dark Blue Beads/Solution: Positive result. Indicates successful deprotection.
-
Yellow/Brown/No Color Change: Negative result. Indicates incomplete deprotection.
-
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
This method quantifies the release of the Fmoc group.
-
Sample Collection: After each piperidine treatment, collect the filtrate.
-
Dilute Sample: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm).
-
Calculate Deprotection: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct and, consequently, the extent of Fmoc deprotection. The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Steric hindrance of 4-Cl-Phe side chain.
References
Identifying byproducts in Fmoc-Phe(4-Cl)-OH synthesis by mass spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Fmoc-Phe(4-Cl)-OH in peptide synthesis. Find answers to common issues regarding byproduct identification by mass spectrometry, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of my product, this compound?
The molecular weight of this compound is 421.87 g/mol .[1] In mass spectrometry, you will typically observe the protonated molecule [M+H]⁺.
Q2: I see an unexpected peak in my mass spectrum. What could it be?
Unexpected peaks in your mass spectrum often correspond to byproducts formed during the synthesis or workup. Common impurities include dipeptides, dechlorinated product, or the free amino acid. Refer to the tables below to identify potential byproducts based on their mass-to-charge ratio (m/z).
Q3: How can I minimize the formation of byproducts during my synthesis?
To minimize byproduct formation, ensure you are using high-purity reagents and optimized reaction conditions.[2] For example, using Fmoc-OSu instead of Fmoc-Cl can reduce the formation of dipeptide impurities.[2] Additionally, careful control of reaction time and temperature can prevent side reactions.
Q4: What is the peak at m/z 387.43 in my analysis of this compound?
A peak at m/z 387.43 likely corresponds to the dechlorinated byproduct, Fmoc-Phe-OH.[3][4][5] This can occur as a side reaction during the synthesis or cleavage steps.
Troubleshooting Guide: Byproduct Identification by Mass Spectrometry
This guide will help you identify common byproducts observed during the synthesis of this compound using mass spectrometry.
Table 1: Common Byproducts in this compound Synthesis
| Byproduct | Description | Expected [M+H]⁺ (m/z) |
| This compound | Expected Product | 422.88 |
| Fmoc-Phe-OH | Dechlorination of the starting material or product. | 388.44 |
| [Fmoc-Phe(4-Cl)]₂-OH | Dipeptide formed from the reaction of this compound with another molecule of Phe(4-Cl). | 807.32 |
| H-Phe(4-Cl)-OH | Free amino acid due to incomplete Fmoc protection or premature deprotection. | 200.64 |
| Ac-Phe(4-Cl)-OH | Capping of the amino acid with an acetyl group, often from residual acetic acid. | 242.68 |
Table 2: Common Impurities in Peptides Containing Phe(4-Cl)
This table provides expected mass shifts for byproducts in a peptide containing a single Phe(4-Cl) residue.
| Impurity Type | Description | Mass Difference from Expected Peptide (Da) |
| Deletion Sequence | The peptide is missing the Phe(4-Cl) residue. | -199.63 |
| Insertion Sequence | The peptide has an extra Phe(4-Cl) residue. | +199.63 |
| Dechlorinated Peptide | The Phe(4-Cl) residue has been converted to Phe. | -34.45 |
| Acetyl Capping | The peptide chain was terminated by an acetyl group before the addition of Phe(4-Cl). | Varies |
Experimental Protocols
Mass Spectrometry Analysis of this compound and Related Byproducts
Objective: To identify the molecular weight of the synthesized this compound and potential byproducts.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for analyzing these compounds.[6]
Sample Preparation:
-
Prepare a stock solution of your crude or purified product in a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent system for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µM.[7][8]
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an ESI source.
-
Infuse the prepared sample into the mass spectrometer.
-
Acquire data in positive ion mode over a mass range that includes the expected molecular weights of your product and potential byproducts.
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion of this compound (m/z 422.88).
-
Search for the m/z values of potential byproducts as listed in Table 1.
-
For peptide analysis, calculate the expected masses of potential impurities based on the information in Table 2 and search for these peaks in the mass spectrum.
Diagrams
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Pathways for desired product and common byproduct formation.
References
- 1. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. Fmoc-Phe-OH(35661-40-6) MS [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase Synthesis of 4-Cl-Phe Peptides
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of peptides containing 4-chlorophenylalanine (4-Cl-Phe) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating 4-Cl-Phe into a peptide sequence?
A1: The primary challenge is steric hindrance. The bulky chlorine atom on the phenyl ring can make it difficult for the activated amino acid to access the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling and lower yields.[1][2]
Q2: Which coupling reagents are most effective for 4-Cl-Phe?
A2: For sterically hindered amino acids like 4-Cl-Phe, potent coupling reagents are recommended. Urionium/aminium salts such as HATU, HBTU, and COMU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents like DIC.[2] HATU is often preferred for its rapid reaction times and lower risk of racemization.
Q3: Is the 4-chloro group on the phenylalanine side chain stable during standard Fmoc-SPPS and cleavage?
A3: Yes, the 4-chloro substituent is stable under the standard conditions of Fmoc-SPPS, including repeated piperidine treatments for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA).[3][4]
Q4: Are there any specific side reactions to be aware of with 4-Cl-Phe?
A4: Besides incomplete coupling, the 4-chloro-phenyl group is generally stable and not prone to specific side reactions like dehalogenation under standard SPPS and TFA cleavage conditions.[3][4] The main side products to monitor are deletion sequences resulting from failed coupling steps.
Q5: How can I monitor the coupling efficiency of 4-Cl-Phe?
A5: The Kaiser test is a common qualitative method to check for the presence of unreacted primary amines after a coupling step.[5] A positive result (blue or purple beads) indicates incomplete coupling. For quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of the desired product and any deletion sequences.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-Cl-Phe containing peptides.
| Issue | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Positive Kaiser test after coupling.- Presence of deletion sequences in mass spectrometry. | 1. Steric Hindrance: The bulky 4-chloro group is impeding the reaction.[2]2. Suboptimal Activation: The coupling reagent is not potent enough.[2]3. Peptide Aggregation: The growing peptide chain is preventing access to the N-terminus. | 1. Use a Potent Coupling Reagent: Switch to HATU, HBTU, or COMU.[2]2. Double Couple: Repeat the coupling step with fresh reagents.[2]3. Increase Reaction Time: Extend the coupling time to 2-4 hours.4. Use Microwave Synthesis: Microwave energy can help overcome the activation barrier. |
| Low Final Yield | Low recovery of the target peptide after cleavage and purification. | 1. Cumulative Incomplete Couplings: Small inefficiencies at each step lead to a significant loss of final product.2. Premature Chain Termination: Unreacted amines being capped in subsequent steps.3. Poor Cleavage: Incomplete cleavage from the resin. | 1. Optimize Each Coupling Step: Use the strategies for low coupling efficiency at every stage.2. Consider Capping: After the first coupling of a difficult residue, cap unreacted amines with acetic anhydride to simplify purification.[1]3. Ensure Sufficient Cleavage Time: Extend the cleavage time if necessary, typically 2-3 hours is sufficient.[6] |
| Difficult Purification | Multiple peaks close to the main product peak in the HPLC chromatogram. | Presence of deletion sequences or other closely related impurities. | 1. Optimize Coupling: The best way to simplify purification is to maximize the efficiency of each coupling step.2. Use Capping: This will prevent the formation of multiple, hard-to-separate deletion peptides.[1] |
Data Presentation
Comparison of Coupling Reagent Efficiency for Hindered Amino Acids
The following table provides a representative comparison of the efficiency of common coupling reagents for sterically hindered amino acids, which can be extrapolated to 4-Cl-Phe.
| Coupling Reagent | Typical Coupling Time | Relative Yield/Purity | Key Advantages |
| DIC/HOBt | 1 - 4 hours | Good | Cost-effective |
| HBTU | 30 - 60 minutes | Very Good | Faster than carbodiimides |
| HATU | 15 - 45 minutes | Excellent | Very fast, low racemization |
| COMU | 15 - 30 minutes | Excellent | Highly efficient, safer byproducts |
Note: The actual yields can vary depending on the specific peptide sequence, resin, and other reaction conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-4-Cl-Phe-OH using HATU
This protocol outlines the key steps for efficiently coupling Fmoc-4-Cl-Phe-OH during Fmoc-based SPPS.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
- Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
- Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Fmoc-4-Cl-Phe-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and vortex briefly.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing:
- Perform a Kaiser test on a small sample of resin beads to check for the presence of free amines.
- If the Kaiser test is positive (blue beads), proceed to Protocol 2 for double coupling.
- If the test is negative, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Procedure
Protocol 3: Cleavage and Deprotection
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of 4-Cl-Phe.
Caption: Experimental workflow for incorporating 4-Cl-Phe in SPPS.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of steric hindrance from 4-chloro-phenylalanine on coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of 4-chloro-phenylalanine. The steric hindrance posed by the chlorine atom in the para position of the phenyl ring can lead to decreased coupling efficiency and other side reactions. This guide offers practical solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What causes the difficulty in coupling 4-chloro-phenylalanine?
A1: The primary challenge in coupling 4-chloro-phenylalanine arises from steric hindrance. The bulky chlorine atom at the para position of the phenyl ring can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This hindrance slows down the reaction kinetics and can lead to incomplete coupling, resulting in deletion sequences and reduced purity of the final peptide.
Q2: Which coupling reagents are recommended for 4-chloro-phenylalanine?
A2: Due to the steric hindrance, standard carbodiimide reagents like DCC or DIC/HOBt may prove insufficient.[1] More potent coupling reagents are generally recommended to achieve higher yields and minimize side reactions.[1] The most effective reagents for sterically hindered amino acids include uronium/aminium salts like HATU, HBTU, and COMU, as well as phosphonium salts like PyBOP.[2] These reagents are known for their high reactivity and ability to facilitate difficult couplings.[3]
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser test (or ninhydrin test) is a widely used qualitative method to monitor the completion of a coupling reaction in solid-phase peptide synthesis (SPPS).[4][5] A positive test (blue or purple color) indicates the presence of unreacted primary amines, signifying an incomplete coupling.[4][5] A negative test (yellow or colorless) suggests that the coupling is complete.[6] For quantitative analysis, cleavage of a small amount of resin followed by HPLC analysis is the most reliable method.[7]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the repetition of a coupling step with fresh reagents after an initial coupling reaction has been performed.[1] This technique is often employed when a positive Kaiser test indicates an incomplete reaction, especially when coupling sterically hindered amino acids like 4-chloro-phenylalanine. It helps to drive the reaction to completion and improve the yield of the desired peptide.
Q5: Can the reaction conditions be modified to improve coupling efficiency?
A5: Yes, in addition to using more potent coupling reagents and performing double coupling, other reaction conditions can be optimized. Extending the coupling time (e.g., to 4 hours or even overnight) can allow more time for the sterically hindered reaction to proceed.[1] Increasing the temperature of the coupling reaction can also help overcome the activation energy barrier, though this should be done with caution as it may increase the risk of racemization.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of 4-chloro-phenylalanine and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete Coupling due to Steric Hindrance: The bulky 4-chloro-phenyl group is preventing the reaction from going to completion. | 1. Perform a Double Coupling: Repeat the coupling step with a fresh solution of activated 4-chloro-phenylalanine and coupling reagent.[1]2. Extend Coupling Time: Increase the reaction time to 2-4 hours or overnight.[1]3. Use a More Potent Coupling Reagent: Switch from standard carbodiimides to HATU, HCTU, or COMU.[1] |
| Low Yield of Final Peptide | Accumulation of Deletion Sequences: Incomplete coupling of 4-chloro-phenylalanine at each cycle leads to a significant amount of peptide chains missing this residue. | 1. Optimize Coupling Protocol: Implement the solutions for a positive Kaiser test at every 4-chloro-phenylalanine coupling step.2. Monitor Each Coupling: Perform a Kaiser test after each coupling of 4-chloro-phenylalanine to ensure completion before proceeding to the next step.[5] |
| Presence of Unexpected Peaks in HPLC | Racemization: The chiral integrity of 4-chloro-phenylalanine may be compromised during activation and coupling, leading to the formation of diastereomers. | 1. Choose a Low-Racemization Reagent: Use coupling reagents known for low racemization, such as COMU or HATU, in combination with a base like DIPEA or collidine.[3][9]2. Avoid Excessive Base and High Temperatures: Use the minimum necessary amount of base and avoid unnecessarily high temperatures during coupling.[3] |
| Poor Solubility of Protected 4-Chloro-Phenylalanine | Reagent Precipitation: The protected amino acid may not be fully dissolved, leading to inaccurate concentrations and poor coupling. | 1. Use High-Quality Solvents: Ensure the use of dry, peptide-synthesis-grade DMF or NMP.2. Gentle Warming: Gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation. |
Data Presentation
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | ~95-98 | ~90-95 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-120 minutes | >98 | >95 | Very Low |
Disclaimer: The data presented in this table is a compilation of representative values from various studies for Fmoc-DL-Phe-OH and may vary depending on the specific peptide sequence, solid support, and reaction conditions.[2]
Experimental Protocols
Protocol 1: Coupling of Fmoc-4-Chloro-Phe-OH using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered 4-chloro-phenylalanine.
Materials:
-
Fmoc-4-Chloro-Phe-OH (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Peptide-resin with a free N-terminal amine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[10]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-Chloro-Phe-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.[10]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[10]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[4] If the test is positive, a second coupling is recommended.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and Isopropanol (IPA) (3 times) to remove excess reagents and byproducts.[10]
Protocol 2: Coupling of Fmoc-4-Chloro-Phe-OH using COMU
COMU is a highly efficient and safer alternative to benzotriazole-based coupling reagents.[11]
Materials:
-
Fmoc-4-Chloro-Phe-OH (3 eq.)
-
COMU (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Peptide-resin with a free N-terminal amine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-Chloro-Phe-OH and COMU in DMF. Add DIPEA to the solution and mix for 1-2 minutes.[11]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 30-60 minutes at room temperature. For particularly difficult couplings, a 1-hour double coupling may be necessary.[11]
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.[4]
-
Washing: After a complete coupling, wash the resin with DMF to remove soluble byproducts.[11]
Protocol 3: Kaiser Test for Monitoring Coupling Completion
This protocol provides a qualitative assessment of free primary amines on the resin.[4]
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted with 98 mL of pyridine.
Procedure:
-
Sample Collection: Remove a small sample of resin beads (10-15 beads) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reaction: Add 2-3 drops of each of the three Kaiser test solutions to the washed beads.
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[6]
-
Observation: Observe the color of the beads and the solution.
-
Blue/Purple: Positive result, indicating incomplete coupling.
-
Yellow/Colorless: Negative result, indicating complete coupling.[6]
-
Visualizations
Caption: Impact of steric hindrance from 4-chloro-phenylalanine.
Caption: Troubleshooting workflow for 4-chloro-phenylalanine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Managing unexpected color changes during Fmoc-Phe(4-Cl)-OH coupling
This guide provides solutions to common issues encountered during Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-amino acids. The following sections address the specific challenge of unexpected color changes observed during the coupling of Fmoc-Phe(4-Cl)-OH.
Troubleshooting Guide: Unexpected Color Changes with this compound
Issue: A distinct yellow, orange, or reddish-brown coloration appears during the coupling step of this compound.
This phenomenon, while often not detrimental to the final peptide purity, can be alarming and may in some cases indicate underlying side reactions. This guide will walk you through the potential causes, troubleshooting steps, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of the color change during this compound coupling?
A1: The most widely accepted explanation for color formation during the coupling of amino acids with aromatic side chains is the formation of a charge-transfer (CT) complex.[1] This occurs between the electron-rich aromatic ring of the amino acid and the electron-deficient coupling reagent (e.g., HATU, HBTU). The presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA) is also known to contribute to this phenomenon, with the color often intensifying over time.[1][2]
However, the 4-chloro substituent on the phenylalanine ring is electron-withdrawing. This would theoretically decrease the electron density of the aromatic ring, making the formation of a classical charge-transfer complex less favorable compared to unsubstituted phenylalanine. Therefore, other potential causes should also be considered:
-
Formation of Colored Byproducts: Side reactions involving the coupling reagents, the base, or the amino acid itself can generate colored impurities.
-
Impure Reagents: The presence of impurities in the this compound, coupling reagents, or solvents can lead to coloration.
-
Oxidation: Although less common, oxidation of the amino acid or other components in the reaction mixture could potentially lead to colored species.
Q2: Can this color change affect the purity of my final peptide?
A2: In many cases, the observed color is transient and does not correlate with a significant decrease in the purity of the final peptide. The colored complexes or byproducts are often soluble and are washed away during subsequent washing steps. However, a very intense or persistent color may warrant further investigation to rule out significant side reactions that could impact yield and purity.
Q3: What immediate steps can I take if I observe a strong color change?
A3: If you observe a significant and unexpected color change, it is recommended to take a small sample of the resin beads after the coupling and washing steps and perform a test cleavage. Analysis of the cleaved peptide by HPLC and mass spectrometry will provide a definitive answer regarding the success of the coupling and the presence of any major impurities.[3][4]
Experimental Protocols & Troubleshooting Workflow
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard coupling procedure. Deviations from the expected outcome in this protocol may necessitate the troubleshooting steps that follow.
Reagents:
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the amino acid solution and pre-activate for 1-5 minutes. Note: This is often the point where color development is first observed.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours at room temperature.
-
Drain the reaction vessel and wash the resin with DMF.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected color changes.
Caption: Troubleshooting workflow for unexpected color changes.
Data Summary: Influence of Coupling Conditions
| Parameter | Condition | Potential Impact on Color | Recommendation |
| Coupling Reagent | Uronium-based (HATU, HBTU) | More likely to cause coloration, especially with aromatic amino acids.[1] | If color is problematic, consider switching to a carbodiimide-based activation (e.g., DIC/Oxyma). |
| Base | DIPEA | Often associated with color formation when mixed with coupling reagents.[1] | Use the minimum necessary amount of base. Ensure high purity. |
| Pre-activation Time | Prolonged | May lead to increased formation of colored byproducts. | Keep pre-activation times to a minimum (1-5 minutes). |
| Temperature | Elevated | Can accelerate side reactions that may produce colored impurities. | Perform couplings at room temperature unless required for difficult sequences. |
| Reagent Purity | Low | Impurities can be a direct source of color. | Use high-purity, peptide-synthesis-grade reagents and solvents. |
Signaling Pathways & Logical Relationships
The following diagram illustrates the proposed mechanism of charge-transfer complex formation, a potential cause for the observed color change.
Caption: Proposed formation of a colored charge-transfer complex.
Disclaimer: The information provided in this technical support guide is based on established principles of solid-phase peptide synthesis. The specific behavior of this compound may vary depending on the exact reaction conditions and peptide sequence. It is always recommended to perform analytical checks to ensure the quality of the synthesized peptide.
References
Validation & Comparative
A Comparative Guide to Peptide Stability: Fmoc-Phe(4-Cl)-OH vs. Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and effective peptide-based therapeutics, enhancing stability against proteolytic degradation is a paramount objective. The incorporation of non-natural amino acids is a well-established strategy to achieve this. This guide provides a detailed comparison of peptides synthesized with N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) and its halogenated counterpart, N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH), with a focus on their impact on peptide stability. While direct head-to-head quantitative data for a single peptide sequence is limited in published literature, this guide synthesizes established principles and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.
The Rationale for Enhanced Stability with 4-Chlorophenylalanine
The substitution of a hydrogen atom with a chlorine atom at the para (4) position of the phenylalanine side chain introduces significant steric and electronic changes that can bolster a peptide's resistance to enzymatic degradation.[1][2]
Steric Hindrance: Proteases, such as chymotrypsin, recognize and bind to specific amino acid residues. Chymotrypsin, for instance, preferentially cleaves peptide bonds C-terminal to aromatic residues like phenylalanine. The bulky chlorine atom at the para position of the phenyl ring can create steric hindrance within the enzyme's active site, impeding optimal binding and subsequent cleavage of the adjacent peptide bond. It is hypothesized that this para-substitution imparts greater steric hindrance compared to substitutions at other positions on the phenyl ring.[1]
Electronic Effects: The electron-withdrawing nature of the chlorine atom alters the electronic environment of the aromatic ring. This can influence the peptide bond's susceptibility to hydrolysis, potentially reducing the rate of enzymatic cleavage.[1]
Expected Performance Comparison
Based on the principles of steric hindrance and altered electronic properties, a peptide incorporating this compound is expected to exhibit enhanced stability compared to its counterpart containing Fmoc-Phe-OH. The following table summarizes the anticipated outcomes in key stability assays.
| Parameter | Peptide with Fmoc-Phe-OH | Peptide with this compound | Rationale for Difference |
| Proteolytic Stability (e.g., against Chymotrypsin) | Lower | Higher | The 4-chloro group provides steric hindrance in the protease's active site, reducing cleavage efficiency.[1] |
| Plasma Stability (Half-life) | Shorter | Longer | Increased resistance to plasma proteases due to the 4-chloro modification. |
| Conformational Stability | Baseline | Potentially Altered | The introduction of the chlorine atom can influence intramolecular interactions, potentially leading to a more stable secondary structure.[1] |
Experimental Protocols
To empirically validate the expected stability enhancements, the following detailed experimental protocols are provided.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a target peptide sequence incorporating either Fmoc-Phe-OH or this compound using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Phe-OH and this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/Water (95:2.5:2.5 v/v/v)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Phe or Phe(4-Cl): Follow the coupling procedure in step 3, using either Fmoc-Phe-OH or this compound.
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry (MS) and analytical RP-HPLC.
In Vitro Plasma Stability Assay
This assay determines the half-life of the peptides in a complex biological fluid.
Materials:
-
Synthesized peptides (with Phe and Phe(4-Cl))
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) with an internal standard
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the peptides in a suitable buffer (e.g., PBS).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Initiate the assay by adding the peptide stock solution to the plasma to achieve a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
-
Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Immediately stop the degradation in each aliquot by adding 3 volumes of the cold quenching solution.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the amount of remaining intact peptide by a validated LC-MS/MS method.
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point relative to the time 0 sample.
-
Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.
-
Enzymatic Degradation Assay (Chymotrypsin)
This assay assesses the stability of the peptides against a specific protease.
Materials:
-
Synthesized peptides (with Phe and Phe(4-Cl))
-
α-Chymotrypsin
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching solution: 10% Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Solution Preparation: Prepare stock solutions of the peptides and α-chymotrypsin in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the chymotrypsin solution to a final enzyme:substrate ratio (e.g., 1:100 w/w).
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 10, 30, 60, 180 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation fragments.
-
Data Analysis:
-
Identify and integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
The Impact of 4-Chlorophenylalanine Substitution on Peptide Bioactivity: A Comparative Guide
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as receptor binding, efficacy, and metabolic stability. Among these, the substitution of Phenylalanine (Phe) with its halogenated analog, 4-Chlorophenylalanine (4-Cl-Phe), has emerged as a valuable tool for modulating the biological activity of peptides. This guide provides a comparative analysis of peptides containing Phe versus 4-Cl-Phe, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
The introduction of a chlorine atom at the para position of the phenylalanine side chain can induce significant changes in the electronic and steric properties of the amino acid. These alterations can, in turn, influence the peptide's conformation, its interaction with its biological target, and its susceptibility to enzymatic degradation.
Enhanced Receptor Binding and Potency
The substitution of Phe with 4-Cl-Phe has been shown to significantly enhance the binding affinity and potency of various peptides, particularly in the context of G protein-coupled receptor (GPCR) ligands such as Gonadotropin-Releasing Hormone (GnRH) antagonists and opioid peptides. The electron-withdrawing nature of the chlorine atom can alter the charge distribution of the aromatic ring, potentially leading to more favorable interactions within the receptor's binding pocket.
Comparative Data: GnRH Antagonists
Studies on GnRH antagonists have demonstrated that the incorporation of D-4-chlorophenylalanine at specific positions can lead to a substantial increase in potency. This enhancement is attributed to both increased receptor binding affinity and improved metabolic stability.
| Peptide Sequence | Receptor Binding Affinity (Ki, nM) | In vivo Potency (Ovulation Inhibition, ED50) |
| Ac-D-Nal(2)¹, D-Phe(4-Cl)², D-Pal(3)³, D-Cit⁶, D-Ala¹⁰-GnRH | 0.05 | 0.25 µ g/rat |
| Ac-D-Nal(2)¹, D-Phe², D-Pal(3)³, D-Cit⁶, D-Ala¹⁰-GnRH | 0.20 | 1.0 µ g/rat |
Table 1: Comparison of a GnRH antagonist containing D-4-Cl-Phe versus D-Phe. Data is representative of trends observed in the literature.
Increased Metabolic Stability
A primary challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The substitution of natural L-amino acids with non-canonical amino acids like 4-Cl-Phe can significantly improve metabolic stability. The chlorine atom can sterically hinder the approach of proteases and alter the electronic properties of the peptide bond, making it less susceptible to cleavage.
Comparative Data: Peptide Half-life in Human Plasma
| Peptide | Half-life (t½) in human plasma (hours) |
| Model Peptide with Phe | 1.5 |
| Model Peptide with 4-Cl-Phe | 8.2 |
Table 2: Illustrative comparison of the metabolic stability of a model peptide containing Phe versus 4-Cl-Phe.
Experimental Protocols
To empirically determine the biological activity of peptides containing Phe versus 4-Cl-Phe, a series of standardized biochemical and biophysical assays are employed.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a peptide to its target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H-labeled peptide)
-
Unlabeled competitor peptides (Phe and 4-Cl-Phe analogs)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptides.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The IC50 (concentration of competitor that inhibits 50% of radioligand binding) is determined and used to calculate the Ki (binding affinity) using the Cheng-Prusoff equation.
Figure 1: Workflow for a competitive radioligand binding assay.
In Vitro Metabolic Stability Assay (Human Plasma)
This assay measures the stability of a peptide in the presence of plasma proteases.
Materials:
-
Test peptides (Phe and 4-Cl-Phe analogs)
-
Pooled human plasma
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubate the test peptide at a known concentration in human plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.
-
The half-life (t½) of the peptide is calculated by plotting the percentage of intact peptide remaining over time and fitting the data to a first-order decay model.
Confirming Fmoc-Phe(4-Cl)-OH Incorporation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of unnatural amino acids is paramount for achieving desired therapeutic properties. This guide provides a comprehensive comparison of mass spectrometry-based methods for confirming the successful incorporation of Fmoc-L-4-chlorophenylalanine (Fmoc-Phe(4-Cl)-OH) into a peptide sequence, alongside alternative analytical techniques.
Mass Spectrometry: The Gold Standard for Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is the definitive method for verifying the molecular weight of the synthesized peptide, providing strong evidence of this compound incorporation. Tandem mass spectrometry (MS/MS) further elucidates the peptide sequence and pinpoints the location of the modified amino acid.
Comparative Mass Spectrometry Data
The primary distinction between a peptide containing Phenylalanine (Phe) and one with 4-chlorophenylalanine (Phe(4-Cl)) is the mass difference. The presence of a chlorine atom in this compound results in a predictable mass shift in the resulting peptide.
| Parameter | Fmoc-Phe-OH | This compound |
| Molecular Formula | C24H21NO4 | C24H20ClNO4 |
| Monoisotopic Mass | 387.15 g/mol [1] | 421.11 g/mol |
| Key Isotopic Signature | Primarily ¹²C | Presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio |
The most direct confirmation of this compound incorporation is the observation of the correct mass-to-charge ratio (m/z) for the intact peptide. For instance, a peptide containing a single Phe(4-Cl) residue will exhibit a mass increase of approximately 33.96 Da compared to its native counterpart (the difference in mass between a chlorine and a hydrogen atom, accounting for isotopic abundances).
Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a definitive signature. The mass spectrum of a peptide containing Phe(4-Cl) will display a distinctive M+2 peak with roughly one-third the intensity of the monoisotopic peak, corresponding to the peptide containing the ³⁷Cl isotope.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
MS/MS fragmentation analysis provides irrefutable evidence of both the identity and location of the modified amino acid. By inducing fragmentation of the peptide backbone, a series of b- and y-ions are generated. The mass of the fragment ions containing the Phe(4-Cl) residue will be shifted accordingly.
Expected Fragmentation Pattern:
A common fragmentation pathway for Fmoc-protected amino acids involves the loss of the Fmoc group.[2] In MS/MS analysis of a peptide containing Phe(4-Cl), the fragment ions that retain this residue will exhibit the characteristic mass shift and isotopic pattern. For example, if a y-ion contains the Phe(4-Cl) residue, its mass will be increased by approximately 33.96 Da compared to the corresponding y-ion in the native peptide.
Experimental Protocols
LC-MS Analysis of Peptides
A robust and reliable method for analyzing peptides containing this compound involves reversed-phase high-performance liquid chromatography (RP-HPLC) coupled to an electrospray ionization (ESI) mass spectrometer.[3][]
Materials:
-
Lyophilized peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) FA in water
-
Mobile Phase B: 0.1% (v/v) FA in acetonitrile
-
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
-
Mass Spectrometry Analysis:
-
Ionize the eluting peptide using ESI in positive ion mode.
-
Acquire full scan MS data to determine the m/z of the intact peptide.
-
Perform MS/MS analysis on the precursor ion corresponding to the peptide of interest to generate fragment ions for sequence confirmation.
-
Alternative Analytical Techniques
While mass spectrometry is the most definitive method, other techniques can provide supporting evidence for the successful incorporation of modified amino acids.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by chromatographic separation and quantification.[5][6] | Confirms the presence and relative abundance of 4-chlorophenylalanine. | Quantitative. | Destructive to the sample; does not provide sequence information. |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of the peptide.[7][8][9][10][11] | Determines the amino acid sequence, including the position of the modified residue. | Provides direct sequence information. | Can be challenging with modified amino acids that may not have standard elution profiles; not suitable for N-terminally blocked peptides.[7][10] |
| High-Performance Liquid Chromatography (HPLC) | Separation of the peptide from impurities based on hydrophobicity. | Assesses the purity of the synthesized peptide. | Robust and reproducible for purity assessment. | Does not directly confirm the identity or location of the modified amino acid. |
Visualizing the Workflow and Logic
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationships in fragmentation analysis.
Caption: Experimental workflow for synthesis and analysis.
Caption: Fragmentation analysis logic.
References
- 1. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehu.eus [ehu.eus]
- 10. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Synthetic Peptides Containing 4-Chlorophenylalanine
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 4-chlorophenylalanine (4-Cl-Phe) into synthetic peptides offers a powerful tool for enhancing biological activity and stability. However, this structural modification introduces unique challenges in accurately assessing peptide purity. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to ensure the integrity and reliability of your research and development efforts.
The presence of the chlorine atom on the phenylalanine side chain alters the amino acid's hydrophobicity and electronic properties, which can influence the peptide's behavior during synthesis, purification, and analysis. Consequently, a multi-pronged analytical approach is crucial for a comprehensive evaluation of purity, moving beyond simple peak area percentages to a detailed characterization of the target peptide and any associated impurities.
Comparative Analysis of Purity Assessment Techniques
A robust purity analysis workflow for synthetic peptides, particularly those containing unnatural amino acids, relies on the orthogonal application of several analytical methods. The three pillars of this approach are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each technique provides distinct yet complementary information, and their combined use offers a comprehensive purity profile.
| Technique | Principle of Detection | Information Provided | Strengths | Limitations | Specific Considerations for 4-Chlorophenylalanine Peptides |
| RP-HPLC | Separation based on hydrophobicity. | Purity percentage (based on peak area), detection of impurities with different hydrophobicity. | High resolution, quantitative, well-established for peptides.[1][2] | May not separate impurities with similar hydrophobicity. Purity is relative to other detected components. | The 4-chlorophenylalanine residue increases the hydrophobicity of the peptide, leading to longer retention times compared to peptides with native Phenylalanine.[3] This may necessitate optimization of the gradient elution method to achieve effective separation from closely eluting impurities. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge (m/z) ratio. | Molecular weight confirmation of the target peptide and identification of impurities based on their mass. | High sensitivity and specificity, provides definitive molecular weight information.[4][5] | Not inherently quantitative without appropriate standards and careful validation. Can be suppressed by certain mobile phase additives like TFA.[1][4] | Confirms the successful incorporation of 4-chlorophenylalanine into the peptide sequence. Tandem MS (MS/MS) can be used to pinpoint the location of the modification and to sequence impurities. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Provides the amino acid composition of the peptide and can be used to determine the net peptide content.[6] | Highly accurate for quantification of total peptide amount. Confirms the presence and ratio of both natural and unnatural amino acids. | Destructive to the sample. Does not provide information on the peptide sequence or the presence of sequence-related impurities. | Confirms the incorporation and relative quantity of 4-chlorophenylalanine in the peptide. Requires a 4-chlorophenylalanine standard for accurate quantification. |
Common Impurities in Synthetic Peptides
The process of solid-phase peptide synthesis (SPPS) can introduce several types of impurities.[1] Understanding these potential contaminants is crucial for developing effective analytical and purification strategies. The introduction of an unnatural amino acid like 4-chlorophenylalanine can potentially influence the formation of these impurities.
| Impurity Type | Description | Potential Influence of 4-Chlorophenylalanine |
| Deletion Sequences | Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[7][8] | The steric bulk and electronic properties of the protected 4-chlorophenylalanine monomer could potentially hinder coupling efficiency, leading to an increased propensity for deletion of the subsequent amino acid if coupling conditions are not optimized. |
| Truncated Sequences | Peptides that are shorter than the target sequence due to premature termination of the synthesis.[8] | Incomplete coupling of 4-chlorophenylalanine or subsequent residues can lead to truncated sequences. |
| Incomplete Deprotection | Residual protecting groups (e.g., Fmoc, Boc, Pbf) remaining on the final peptide. | The modified electronic nature of the phenyl ring in 4-chlorophenylalanine might subtly affect the cleavage efficiency of side-chain protecting groups, requiring careful optimization of the cleavage cocktail and duration. |
| Side-Reaction Products | Modifications to amino acid side chains occurring during synthesis or cleavage (e.g., oxidation, deamidation).[4][7] | While the chlorophenyl group is relatively stable, harsh cleavage conditions could potentially lead to unforeseen side reactions. The overall impact on the stability of adjacent amino acids should be considered. |
| Diastereomers | Epimerization of chiral centers during amino acid activation and coupling. | The risk of racemization is a general concern in peptide synthesis and is dependent on the coupling reagents and conditions used, rather than being specific to 4-chlorophenylalanine itself. |
Experimental Protocols
The following protocols provide a general framework for the purity analysis of synthetic peptides containing 4-chlorophenylalanine. It is important to note that these are starting points, and optimization will likely be required for each specific peptide.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic peptide by separating it from its impurities based on hydrophobicity.
Materials:
-
Lyophilized peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA or FA in water.
-
Mobile Phase B: 0.1% (v/v) TFA or FA in acetonitrile.
-
Note: While TFA provides excellent chromatography, it can suppress the MS signal.[1][4] Formic acid is a more MS-friendly alternative, though it may require column chemistries optimized for use with weaker acids to achieve good peak shape.[1][4]
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example Gradient):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (adjust the gradient slope based on the peptide's hydrophobicity)
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the target peptide and identify the mass of any impurities.
Materials:
-
Same as for RP-HPLC, but with a preference for MS-compatible mobile phase modifiers like formic acid.
-
LC-MS system (e.g., ESI-QTOF or ESI-Orbitrap)
Procedure:
-
LC Separation:
-
Use the same or a very similar HPLC method as described in Protocol 1, ensuring the mobile phases are MS-compatible (formic acid is preferred over TFA). A lower flow rate (e.g., 0.2-0.4 mL/min) might be necessary depending on the MS interface.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 200-2000 m/z).
-
The expected m/z values for the protonated molecular ions (e.g., [M+H]+, [M+2H]2+, etc.) of the target peptide should be calculated and used to screen the data.
-
-
Data Analysis:
-
Deconvolute the mass spectrum of the main chromatographic peak to confirm the molecular weight of the target peptide.
-
Analyze the mass spectra of the impurity peaks to identify their molecular weights. This information, combined with knowledge of common synthetic impurities, can help to propose structures for these contaminants.
-
For more detailed structural elucidation, perform tandem MS (MS/MS) on the main peak and major impurity peaks to obtain fragmentation data.
-
Workflow and Pathway Visualizations
To provide a clearer understanding of the analytical process, the following diagrams illustrate the general workflow for purity analysis and a conceptual representation of how a modified peptide might interact with a signaling pathway.
Figure 1: General workflow for the purification and purity analysis of a synthetic peptide containing 4-chlorophenylalanine.
By adhering to a rigorous, multi-faceted analytical strategy, researchers can confidently assess the purity of synthetic peptides containing 4-chlorophenylalanine. This ensures the reliability of experimental results and provides a solid foundation for any subsequent therapeutic development.
References
- 1. lcms.cz [lcms.cz]
- 2. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
Unveiling the Structural Impact of 4-Chlorophenylalanine on Peptide Conformation: A Comparative Guide
The strategic substitution of natural amino acids with synthetic analogs is a cornerstone of modern peptide-based drug design. Among these, 4-chloro-L-phenylalanine (4-Cl-Phe), a halogenated version of phenylalanine (Phe), has emerged as a critical tool for enhancing peptide properties such as binding affinity and metabolic stability. The introduction of a chlorine atom at the para-position of the phenyl ring induces subtle yet profound changes in the amino acid's steric and electronic characteristics. These modifications directly influence the peptide's conformational landscape, altering its three-dimensional structure and, consequently, its biological function.
This guide provides a comparative analysis of the effects of 4-Cl-Phe on peptide conformation, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD). Detailed experimental protocols are provided to aid researchers in their own investigations.
Comparative Analysis: Conformational Equilibrium in a Cyclic Peptide
A study on a cyclic peptide, [cyclo(-Phe(X)¹-oxazoline²-d-Val³-thiazole⁴-Ile⁵-oxazoline⁶-d-Val⁷-thiazole⁸-)], provides a direct quantitative comparison of the impact of substituting Phenylalanine (Phe) with 4-Chlorophenylalanine (4-Cl-Phe).[1] In solution, this peptide exists in a conformational equilibrium between an open, "square" form and a "folded" form, which is stabilized by a CH-π interaction.[1] The thermodynamic parameters for this equilibrium were determined using variable-temperature ¹H NMR, offering clear insights into the energetic consequences of the 4-chloro substitution.
The electron-withdrawing nature of the chlorine atom in 4-Cl-Phe can influence cation-π or π-π stacking interactions, which are often crucial for receptor binding.[2] Furthermore, the steric bulk of the chlorine atom can dictate the preferred orientation of the side chain within a binding pocket.[2]
Quantitative Comparison of Thermodynamic Parameters
The following table summarizes the thermodynamic parameters for the square-to-folded conformational equilibrium of the cyclic peptide containing Phe versus 4-Cl-Phe at the first position.
| Peptide Variant | Substituent (X) | ΔG°₂₉₈ K (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) |
| Peptide 4 | H (Phenylalanine) | -2.6 | -16.1 | -45.1 |
| Peptide 7 | Cl (4-Cl-Phenylalanine) | -1.5 | -19.3 | -59.8 |
Data sourced from Abe, H., et al. (2024).[1]
The data reveals that while the folding of the 4-Cl-Phe variant is more enthalpically favorable (a more negative ΔH°), this is counteracted by a larger entropic penalty (a more negative ΔS°).[1] This results in a less favorable free energy of folding (less negative ΔG°) compared to the unsubstituted Phe peptide.[1] This suggests that the 4-Cl-Phe side chain imposes greater conformational restriction upon folding.
Visualizing Conformational Changes
The equilibrium between the two conformational states of the cyclic peptide can be visualized to better understand the structural transition influenced by the Phe or 4-Cl-Phe residue.
Experimental Methodologies for Conformational Analysis
A multi-faceted approach is required to fully characterize the structural impact of 4-Cl-Phe substitution. The general workflow involves peptide synthesis followed by a suite of biophysical analyses.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating 4-Cl-Phe using Fmoc/tBu chemistry.[2][3]
-
Resin: Rink Amide MBHA resin is typically used for C-terminally amidated peptides.[2]
-
Chemistry: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed.[2]
-
Amino Acids: Commercially available Fmoc-protected amino acids, including Fmoc-4-Cl-Phe-OH, are used.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.[3]
-
Coupling Reagents: Coupling is mediated by reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[2]
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly Reagent K (trifluoroacetic acid/phenol/water/thioanisole/1,2-ethanedithiol).[2]
-
Purification & Characterization: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity (>95%) are confirmed using electrospray ionization mass spectrometry (ESI-MS) and analytical RP-HPLC.[2][3]
NMR Spectroscopy for Solution Structure
NMR is the primary technique for determining the high-resolution structure of peptides in solution.[4]
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[5] The pH is adjusted as required for the specific study.
-
1D ¹H NMR: Provides initial information on the peptide's folding state, indicated by the chemical shift dispersion of amide protons.[4]
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (<5 Å), which are used to determine distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which can be used to determine dihedral angle restraints (e.g., ³J(HNα) coupling constants for the φ angle).
-
-
Structure Calculation: The distance and dihedral restraints obtained from NMR experiments are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures representing the peptide's conformation in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure of peptides.[6]
-
Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content.
-
Sample Preparation: Peptides are typically dissolved in an appropriate buffer (e.g., sodium phosphate) at a concentration of 10-100 µM.
-
Data Interpretation:
-
α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Typically exhibits a strong negative band near 200 nm.[7]
-
-
Note: The aromatic side chain of Phe and its analogs can contribute to the CD spectrum, which may require correction for precise secondary structure analysis.[8]
Conclusion
The incorporation of 4-Cl-Phe in place of Phe is a potent strategy in peptide modification that can significantly alter conformational preferences. As demonstrated by the cyclic peptide case study, this substitution can shift thermodynamic equilibria through a complex interplay of enthalpic and entropic effects.[1] The electron-withdrawing and steric properties of the chlorine atom can restrict side-chain rotation and modify non-covalent interactions, thereby reshaping the peptide's structure and biological activity. A thorough characterization using a combination of synthesis, spectroscopy (NMR, CD), and structural biology (X-ray crystallography), complemented by computational simulations, is essential to fully elucidate the impact of this powerful synthetic amino acid.
References
- 1. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Fmoc-Phe(4-Cl)-OH: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and professionals in drug development, the purity and structural integrity of amino acid building blocks are paramount for successful peptide synthesis. This guide provides a comprehensive comparison of the characterization of N-α-Fmoc-4-chlorophenylalanine (Fmoc-Phe(4-Cl)-OH) with two commonly used alternatives, Fmoc-Phenylalanine (Fmoc-Phe-OH) and Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document details the experimental protocols for these analytical techniques and presents the expected data in a clear, comparative format to aid in the selection and quality control of these critical reagents.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of Fmoc-protected amino acids. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The hydrophobicity of the amino acid side chain and the presence of the bulky, hydrophobic Fmoc group are the primary determinants of retention time.
Comparative HPLC Data
The following table summarizes the expected retention times and purity of this compound and its alternatives under typical RP-HPLC conditions. Increased hydrophobicity generally leads to longer retention times.
| Compound | Molecular Weight ( g/mol ) | Purity (%) (Typical) | Expected Retention Time (minutes) |
| This compound | 421.87 | ≥98.0 | ~18-22 |
| Fmoc-Phe-OH | 387.43 | ≥99.0 | ~15-19 |
| Fmoc-Tyr(tBu)-OH | 459.53 | ≥98.0[1] | ~20-24 |
Note: Retention times are estimates and can vary significantly based on the specific HPLC system, column, and gradient profile.
Experimental Protocol: HPLC
This protocol outlines a general method for the purity analysis of Fmoc-amino acids using a C18 column.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the Fmoc-amino acid in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 30 minutes is a common starting point.
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of Fmoc-protected amino acids. The resulting spectrum provides detailed information about the different types of protons and their chemical environments within the molecule.
Comparative ¹H NMR Data
The following table presents the expected chemical shifts for the characteristic protons of this compound and its alternatives in a common NMR solvent, DMSO-d₆. The chemical shifts of the aromatic protons of the phenylalanine ring will be affected by the substituent at the 4-position.
| Proton Assignment | This compound (δ ppm) | Fmoc-Phe-OH (δ ppm)[2] | Fmoc-Tyr(tBu)-OH (δ ppm) |
| Fmoc Group Protons | |||
| Aromatic | 7.90 - 7.30 (m, 8H) | 7.89 (d, 2H), 7.72 (t, 2H), 7.42 (t, 2H), 7.33 (t, 2H) | 7.90 - 7.30 (m, 8H) |
| CH & CH₂ | 4.30 - 4.20 (m, 3H) | 4.22 - 4.13 (m, 3H) | 4.30 - 4.20 (m, 3H) |
| Amino Acid Protons | |||
| NH | ~7.70 (d) | 7.89 (d, 1H) | ~7.60 (d) |
| α-CH | ~4.40 (m) | 4.22 - 4.13 (m, 1H) | ~4.30 (m) |
| β-CH₂ | ~3.10 (dd), ~2.90 (dd) | 3.09 (dd, 1H), 2.88 (dd, 1H) | ~3.00 (dd), ~2.80 (dd) |
| Phenyl/Phenol Protons | ~7.30 (d), ~7.20 (d) | 7.28 - 7.21 (m, 5H) | ~7.10 (d), ~6.80 (d) |
| tert-Butyl Protons | - | - | ~1.25 (s, 9H) |
| COOH | ~12.8 (br s) | 12.78 (s, 1H) | ~12.7 (br s) |
Note: Chemical shifts are approximate and can be influenced by concentration and temperature. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).
Experimental Protocol: NMR
This protocol provides a general procedure for acquiring a ¹H NMR spectrum of an Fmoc-amino acid.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent signals can be used for referencing)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the Fmoc-amino acid in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the characterization process, the following diagrams have been generated using the DOT language.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for NMR Structural Confirmation.
References
Enhancing Peptide Stability: A Comparative Analysis of Protease Resistance with 4-Chlorophenylalanine
For researchers, scientists, and drug development professionals, a critical challenge in the development of peptide-based therapeutics is their inherent susceptibility to degradation by proteases. This rapid clearance in vivo often leads to a short half-life, limiting the therapeutic efficacy of these promising molecules. A widely adopted strategy to overcome this limitation is the incorporation of unnatural amino acids, such as 4-chlorophenylalanine, into the peptide sequence. This guide provides an objective comparison of the protease resistance of peptides containing 4-chlorophenylalanine versus their unmodified counterparts, supported by detailed experimental methodologies and illustrative data.
The substitution of a standard amino acid with 4-chlorophenylalanine can significantly impede the ability of proteases to recognize and cleave the peptide bond. Proteolytic enzymes exhibit a high degree of specificity for their natural L-amino acid substrates. The introduction of the chloro group on the phenyl ring of phenylalanine alters the steric and electronic properties of the side chain, which can hinder the peptide's ability to fit into the active site of a protease, thereby reducing the rate of degradation.
Comparative Analysis of Protease Resistance
To illustrate the impact of 4-chlorophenylalanine on peptide stability, the following tables summarize hypothetical, yet representative, quantitative data from typical protease resistance assays. These examples showcase the expected increase in half-life when a proteolytically labile amino acid is replaced with 4-chlorophenylalanine.
Table 1: Stability of a Model Peptide in Human Plasma
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (hours) |
| Tyr-Gly-Gly-Phe-Leu | None (Unmodified) | 1.5 |
| Tyr-Gly-Gly-(4-Cl-Phe)-Leu | 4-Chlorophenylalanine substitution | 12.0 |
Table 2: Degradation of a Substance P Analog by Chymotrypsin
| Peptide Analog | Modification | % Intact Peptide Remaining after 2h Incubation |
| Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Unmodified Phenylalanine | 25% |
| Arg-Pro-Lys-Pro-Gln-Gln-Phe-(4-Cl-Phe)-Gly-Leu-Met-NH₂ | 4-Chlorophenylalanine substitution | 85% |
Table 3: Stability of a Bradykinin Potentiating Peptide against Trypsin
| Peptide Sequence | Modification | Degradation Rate Constant (k) (min⁻¹) |
| Pro-Gly-Phe-Ser-Pro-Phe-Arg | Unmodified Phenylalanine | 0.085 |
| Pro-Gly-(4-Cl-Phe)-Ser-Pro-(4-Cl-Phe)-Arg | 4-Chlorophenylalanine substitution | 0.012 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the protease resistance of peptides.
Protocol 1: Peptide Stability Assay in Human Plasma
This protocol outlines a typical procedure to determine the half-life of a peptide in human plasma.
-
Peptide Preparation:
-
Synthesize the unmodified peptide and the 4-chlorophenylalanine-modified peptide using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Prepare stock solutions of each peptide in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
-
Plasma Incubation:
-
Thaw pooled human plasma at 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 10 µM.
-
Incubate the plasma-peptide mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 100 µL) of the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately stop the enzymatic degradation by adding an equal volume of a quenching/precipitation solution (e.g., acetonitrile containing 1% trifluoroacetic acid) to each aliquot.
-
Vortex the samples and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
-
Sample Analysis by RP-HPLC:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the peptide by RP-HPLC using a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Monitor the elution profile by UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero (T=0).
-
Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½).
-
Protocol 2: Enzymatic Degradation Assay with a Specific Protease (e.g., Chymotrypsin)
This protocol describes how to assess the stability of a peptide against a specific protease.
-
Reagent Preparation:
-
Prepare a stock solution of the protease (e.g., α-chymotrypsin) in an appropriate assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8).
-
Prepare stock solutions of the unmodified and 4-chlorophenylalanine-modified peptides in the same assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the assay buffer.
-
Initiate the degradation by adding the protease solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Time-Course Analysis:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., 10% TFA).
-
-
HPLC or LC-MS Analysis:
-
Analyze the quenched samples by RP-HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the remaining intact peptide and its degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the intact peptide remaining at each time point.
-
Compare the degradation profiles of the unmodified and modified peptides to assess the impact of the 4-chlorophenylalanine substitution.
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.
4-Chlorophenylalanine is also a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). This property is often utilized in neuroscience research to study the effects of serotonin depletion.
A Comparative Guide to Enantiomeric Purity Testing of Fmoc-Phe(4-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of amino acid derivatives is a cornerstone of peptide synthesis, directly impacting the efficacy, safety, and regulatory approval of peptide-based therapeutics. The presence of the undesired D-enantiomer of Nα-Fmoc-L-4-chlorophenylalanine (Fmoc-L-Phe(4-Cl)-OH) can introduce diastereomeric impurities into the final peptide product. These impurities can be challenging to remove and may alter the peptide's biological activity. This guide provides a comparative overview of the primary method for assessing the enantiomeric purity of Fmoc-Phe(4-Cl)-OH: chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers of Fmoc-protected amino acids. The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.
Comparative Performance of Chiral Stationary Phases
Polysaccharide-based and Cinchona alkaloid-based CSPs have demonstrated broad applicability and high efficiency in the enantiomeric separation of Fmoc-amino acids. While specific application data for this compound is not extensively published, data from the closely related Fmoc-Phe-OH and other halogenated derivatives provide a strong basis for method development and comparison.
| Chiral Stationary Phase (CSP) | CSP Type | Typical Mobile Phase | Expected Performance for this compound | Key Advantages |
| Lux Cellulose-1 | Polysaccharide (Cellulose tris(3,5-dimethylphenylcarbamate)) | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | Excellent resolution and peak shape anticipated. | Broad enantioselectivity for Fmoc-amino acids.[1][2] |
| Lux Cellulose-2 | Polysaccharide (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | Acetonitrile / Water with 0.1% TFA | High probability of successful baseline separation.[2] | Often shows complementary selectivity to other cellulose-based CSPs. |
| Chiralpak® QN-AX | Cinchona Alkaloid (Quinine-based anion-exchanger) | Methanol / Acetonitrile with Formic Acid (FA) and Triethylamine (TEA) | Good separation is expected, potentially with a different elution order. | Strong resolving power for acidic compounds like Fmoc-amino acids. |
| CHIROBIOTIC® T | Macrocyclic Glycopeptide (Teicoplanin) | Reversed-phase (e.g., Acetonitrile/Water/TFA) | Effective in reversed-phase mode for Fmoc-amino acids.[1] | Broad applicability for a wide range of chiral compounds.[1] |
Note: Resolution (Rs) > 1.5 is generally considered baseline separation. The performance for this compound is extrapolated from data on similar compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate enantiomeric purity assessment. Below is a representative experimental protocol for the chiral HPLC analysis of this compound, based on established methods for similar compounds.
Protocol 1: Chiral HPLC Analysis of this compound
This protocol outlines a standard method for determining the enantiomeric purity of this compound using a polysaccharide-based CSP.
1. Materials and Equipment:
-
HPLC System with a UV detector
-
Chiral Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA)
-
Sample: Fmoc-L-Phe(4-Cl)-OH, and a racemic standard of Fmoc-DL-Phe(4-Cl)-OH for method development.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water (e.g., 60:40 v/v) containing 0.1% TFA.
-
Degas the mobile phase using sonication or vacuum filtration.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C (Ambient)
-
Detection: UV at 265 nm
5. Data Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the Fmoc-L-Phe(4-Cl)-OH sample.
-
Integrate the peak areas for the L- and any detected D-enantiomer.
-
Calculate the enantiomeric purity (as % area of the L-enantiomer) or the enantiomeric excess (% ee) using the following formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100
Experimental Workflow and Logic
The development and execution of a chiral HPLC method for enantiomeric purity testing follows a logical progression.
References
Safety Operating Guide
Proper Disposal of Fmoc-Phe(4-Cl)-OH: A Safety and Operational Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Fmoc-Phe(4-Cl)-OH are paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring adherence to safety protocols.
Chemical and Safety Data
Properly identifying the compound and understanding its potential hazards is the first step in safe disposal. Below is a summary of key data for this compound.
| Parameter | Information |
| Synonyms | Fmoc-4-chloro-L-phenylalanine |
| CAS Number | 175453-08-4[1][2][3] |
| Molecular Formula | C24H20ClNO4[1][2][4] |
| Molecular Weight | 421.87 g/mol [1][5] |
| GHS Hazard Classification | The D-isomer is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[5] While not uniformly classified, it is prudent to handle with caution.[6] |
| Storage Temperature | 2-8°C[1][3] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a dust mask (type N95, US) are recommended.[1][3][5] |
Experimental Protocol: Disposal of Solid this compound Waste
This protocol outlines the procedure for the disposal of unused, expired, or contaminated solid this compound.
Objective: To safely collect, contain, and dispose of solid this compound waste in accordance with standard laboratory safety practices.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, chemical safety goggles, chemical-resistant gloves (e.g., nitrile).
-
Designated, sealable hazardous waste container.
-
Waste label.
-
Tools for collecting solid waste (e.g., scoop, brush).
Procedure:
-
Preparation and Safety Precautions:
-
Containment of Spills:
-
Waste Collection:
-
Place all solid waste, including contaminated materials, into a designated and compatible hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with its contents, for example: "Solid Waste: this compound".
-
Include any other information required by your institution's waste disposal guidelines.
-
-
Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - this compound [sigmaaldrich.com]
- 3. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc- D -Phe (4-Cl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for Handling Fmoc-Phe(4-Cl)-OH
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Phe(4-Cl)-OH. The following procedures outline the necessary personal protective equipment (PPE), step-by-step operational protocols for both solid and solution forms of the chemical, and comprehensive disposal plans to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2] While some safety data sheets may not classify this compound as hazardous, it is best practice to handle it as a potentially hazardous chemical.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential liquid splashes. Must conform to EN166 (EU) or NIOSH (US) standards.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from contamination. A chemical-resistant apron is also recommended.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[1] Always inspect gloves before use and utilize proper removal techniques to prevent skin contact. |
| Respiratory Protection | N95 Respirator or Dust Mask | Recommended, particularly when handling the solid powder, to avoid the inhalation of fine particles.[3] Work should be conducted in a well-ventilated area or a fume hood.[1] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for both safety and the integrity of your research. The following outlines the procedures for handling this compound in its solid form and in solution, as well as the appropriate disposal methods.
I. Operational Plan: Handling Solid this compound
Objective: To safely weigh and prepare this compound for use in peptide synthesis.
Materials:
-
This compound solid
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate glassware for dissolution
Procedure:
-
Preparation: Before handling the solid, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of this compound from its container to the weighing paper.
-
Avoid generating dust during transfer. If dust is observed, ensure your respiratory protection is properly fitted.
-
-
Transfer for Dissolution:
-
Carefully transfer the weighed solid into the designated glassware for dissolution.
-
Ensure the container with the stock solid is securely closed after use.
-
-
Clean-up:
-
Clean the spatula and the weighing area thoroughly.
-
Dispose of any contaminated materials, such as weighing paper and gloves, as solid chemical waste.
-
II. Operational Plan: Handling this compound in Solution
Objective: To safely handle solutions of this compound, typically in Dimethylformamide (DMF), for peptide synthesis.
Materials:
-
This compound solution in DMF
-
Pipettes and pipette tips
-
Reaction vessel
Procedure:
-
Work Area: Conduct all manipulations of the this compound solution within a certified chemical fume hood.
-
Don PPE: Wear all required personal protective equipment.
-
Transferring Solution:
-
Use a calibrated pipette with a fresh tip to transfer the required volume of the solution.
-
Dispense the solution carefully into the reaction vessel, avoiding splashes.
-
-
Post-Transfer:
-
Securely cap the stock solution container.
-
Dispose of the used pipette tip in the designated liquid chemical waste container.
-
-
Storage: Store the stock solution in a tightly sealed container in a cool, dry place, as recommended by the manufacturer (typically 2-8°C).[3]
III. Disposal Plan
The cardinal rule for the disposal of this compound and its associated waste is to treat them as hazardous chemical waste. Under no circumstances should they be disposed of down the drain or in regular solid waste containers.
A. Solid Waste Disposal:
-
Containment: Collect all solid this compound waste, including residual amounts from original containers, contaminated weighing paper, and other contaminated disposables, in a designated, compatible, and sealable hazardous waste container.[1]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant").
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
B. Liquid Waste Disposal:
-
Containment: All liquid waste containing this compound, including solutions in DMF and waste from peptide synthesis containing reagents like piperidine, must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1]
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents (e.g., "this compound, DMF, Piperidine").
-
Storage: Keep the container securely closed when not in use and store it in a designated satellite accumulation area.
C. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A workflow diagram for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
